molecular formula C39H72O17 B11933382 Benzyl-PEG16-alcohol

Benzyl-PEG16-alcohol

Cat. No.: B11933382
M. Wt: 813.0 g/mol
InChI Key: DGHAGILTOMVABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG16-alcohol is a useful research compound. Its molecular formula is C39H72O17 and its molecular weight is 813.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H72O17

Molecular Weight

813.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C39H72O17/c40-6-7-41-8-9-42-10-11-43-12-13-44-14-15-45-16-17-46-18-19-47-20-21-48-22-23-49-24-25-50-26-27-51-28-29-52-30-31-53-32-33-54-34-35-55-36-37-56-38-39-4-2-1-3-5-39/h1-5,40H,6-38H2

InChI Key

DGHAGILTOMVABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Benzyl-PEG16-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Benzyl-PEG16-alcohol, a heterobifunctional polyethylene glycol (PEG) derivative, is a critical building block in contemporary biomedical research, particularly in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth analysis of the physical and chemical characteristics of this compound, alongside detailed experimental protocols and workflow visualizations to support its application by researchers, scientists, and drug development professionals. Its principal application lies in its use as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C39H72O17BOC Sciences[]
Molecular Weight 812.98 g/mol BOC Sciences[]
Appearance Transparent LiquidBOC Sciences[]
Purity >95%BOC Sciences[]
Solubility Soluble in water, toluene, THF, and chloroform. Insoluble in hexane, ether, cold isopropanol, and ethanol.CD Bioparticles (for general PEG-Benzyl)
Storage Temperature -20°CBOC Sciences

Application in PROTAC Synthesis: A Visualized Workflow

This compound serves as a linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG chain in this compound offers desirable properties such as enhanced solubility and the ability to modulate the distance between the two ends of the PROTAC for optimal ternary complex formation.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a PEG linker like this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps POI_Ligand Protein of Interest (POI) Ligand (with reactive handle) Coupling2 Second Coupling Reaction (e.g., click chemistry) POI_Ligand->Coupling2 E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle) Coupling1 First Coupling Reaction (e.g., amide bond formation) E3_Ligase_Ligand->Coupling1 PEG_Linker This compound (Linker Precursor) Activation Linker Activation (e.g., tosylation, mesylation) PEG_Linker->Activation Activation->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Purification Purification (e.g., HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

A generalized workflow for PROTAC synthesis using a PEG linker.

The mechanism of action for the resulting PROTAC is depicted in the following signaling pathway diagram.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

The mechanism of PROTAC-mediated protein degradation.

Key Experimental Protocols

The synthesis of PROTACs using this compound typically involves standard organic chemistry reactions. Below are representative protocols for key steps in the synthesis.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the activation of the terminal hydroxyl group of this compound to facilitate subsequent nucleophilic substitution.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM) as solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Add pyridine or TEA (1.5-2 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add tosyl chloride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the tosylated Benzyl-PEG16 linker.

Protocol 2: Amide Bond Formation

This protocol outlines the coupling of a carboxyl-functionalized ligand (either the POI or E3 ligase ligand) to an amine-functionalized PEG linker (assuming the alcohol has been converted to an amine).

Materials:

  • Amine-terminated PEG16-Benzyl

  • Carboxylic acid-containing ligand

  • Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-terminated PEG16-Benzyl (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Purity and Structural Integrity Analysis via NMR Spectroscopy

To ensure the quality of the synthesized intermediates and the final PROTAC, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical tool.

Objective: To confirm the chemical structure and assess the purity of this compound and its derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)).

  • Transfer the solution to an NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • The characteristic peaks of the benzyl group (aromatic protons typically between 7.2-7.4 ppm and the benzylic CH2 protons around 4.5 ppm) and the repeating ethylene glycol units (a prominent signal around 3.6 ppm) should be present and integrated to confirm the structure. The terminal alcohol CH2 group will have a distinct chemical shift.

  • The absence of significant impurity peaks will confirm the purity of the compound. A purity of >98% is often desired for biological applications.

References

A Technical Guide to the Synthesis and Purification of Benzyl-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG16-alcohol, a valuable heterobifunctional linker commonly employed in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines a robust synthetic protocol based on the Williamson ether synthesis, detailed purification methodologies, and analytical characterization techniques.

Introduction

This compound is a polyethylene glycol (PEG) derivative featuring a benzyl ether at one terminus and a primary alcohol at the other. The 16-unit PEG chain imparts desirable pharmacokinetic properties, such as increased solubility and extended half-life, to conjugated molecules. The terminal benzyl group serves as a stable protecting group or a hydrophobic handle, while the reactive hydroxyl group allows for straightforward conjugation to other molecules of interest. The precise control over the synthesis and purification of this linker is paramount to ensure the quality, efficacy, and safety of the final drug conjugate.

Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound is effectively achieved through a Williamson ether synthesis. This method involves the deprotonation of a large excess of polyethylene glycol (16) diol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide. Using an excess of the diol statistically favors the formation of the desired mono-substituted product over the di-substituted byproduct.

Synthesis Workflow

Synthesis_Workflow reagents PEG(16) Diol Benzyl Bromide Sodium Hydride reaction Williamson Ether Synthesis in Anhydrous THF reagents->reaction 1. Reaction Setup quench Quenching (e.g., with water) reaction->quench 2. Work-up extraction Liquid-Liquid Extraction (DCM/Water) quench->extraction drying Drying and Concentration extraction->drying crude_product Crude Product Mixture drying->crude_product

A high-level overview of the synthesis workflow for this compound.
Experimental Protocol: Synthesis

Materials:

  • Polyethylene glycol (16) diol (HO-PEG16-OH)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: A flame-dried round-bottom flask is charged with a 5 to 10-fold molar excess of polyethylene glycol (16) diol under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Anhydrous THF is added to dissolve the diol completely.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents based on the desired mono-benzylated product) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

  • Benzylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.0 equivalent) is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C to decompose any unreacted sodium hydride.

  • Solvent Removal: The THF is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product as a viscous oil. The crude mixture typically contains the desired this compound, unreacted PEG(16) diol, and the di-benzylated byproduct.

Purification of this compound

The purification of the target compound from the crude reaction mixture is a critical step to ensure high purity. The primary method for purification is silica gel column chromatography, which separates the components based on their polarity. For higher purity requirements, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.

Purification Workflow

Purification_Workflow crude Crude Product column Silica Gel Column Chromatography (DCM/Methanol Gradient) crude->column 1. Loading fractions Fraction Collection and Analysis (TLC/HPLC) column->fractions 2. Elution pooling Pooling of Pure Fractions fractions->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

General workflow for the purification of this compound.
Experimental Protocol: Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Column Packing: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexanes or a DCM/hexanes mixture).

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of increasing polarity. A typical gradient starts with 100% dichloromethane and gradually increases the percentage of methanol (e.g., from 0% to 10% methanol in DCM).

    • The non-polar, di-benzylated byproduct will elute first.

    • The desired mono-substituted product, this compound, will elute next.

    • The highly polar, unreacted PEG(16) diol will elute last or remain on the column.

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed by TLC to identify those containing the pure product.

  • Pooling and Concentration: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

ParameterValue
Molar Ratio (PEG(16) diol : BnBr)5:1 to 10:1
Base (vs. BnBr)1.1 eq. NaH
SolventAnhydrous THF
Reaction Time12 - 24 hours
Reaction TemperatureRoom Temperature
Typical Crude Yield>90%
Typical Isolated Yield (after purification)40 - 60%

Table 2: Purity and Characterization Data

Analytical MethodSpecificationTypical Result
AppearanceColorless to pale yellow oilConforms
Purity (by HPLC)≥95%>98%
¹H NMRConforms to structureConforms
Mass Spectrometry (ESI-MS)[M+Na]⁺ consistent with C₃₉H₇₂O₁₇NaConforms

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. Characteristic peaks for the benzyl group protons and the PEG backbone protons should be observed and integrated in the correct ratios.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product. A C18 column with a water/acetonitrile gradient is typically used.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should optimize the described protocols based on their specific experimental conditions and purity requirements.

The Dual Role of Benzyl-PEG16-alcohol in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[2][3] This technical guide provides an in-depth examination of Benzyl-PEG16-alcohol, a specific PEG-based linker, and its mechanism of action in the context of PROTACs. We will explore its dual role as a key synthetic intermediate and as a potential structural component, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Mechanism of Action of this compound in PROTAC Synthesis

The primary role of this compound in the development of PROTACs is as a versatile chemical building block. In this context, the "mechanism of action" refers to its function during the multi-step chemical synthesis of the final PROTAC molecule. The benzyl group serves as a temporary protecting group for the terminal hydroxyl (-OH) group of the 16-unit polyethylene glycol chain.

The strategic use of the benzyl protecting group is advantageous for several reasons:

  • Stability: Benzyl ethers are stable under a wide range of reaction conditions, allowing for chemical modifications to other parts of the molecule without unintended cleavage of the protecting group.

  • Orthogonality: The benzyl group can be used in conjunction with other protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), enabling a controlled and sequential synthesis strategy.

  • Mild Removal: Despite its stability, the benzyl group can be readily removed under mild conditions, typically through catalytic hydrogenolysis, which is compatible with the sensitive functional groups often present in the final PROTAC structure.

The alcohol functional group, once deprotected, provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, completing the synthesis of the heterobifunctional PROTAC.

The Structural Role of the Benzyl Group and PEG Linker in PROTAC Function

While the primary function of the benzyl group in this compound is as a protecting group that is removed during synthesis, it is important to note that benzyl groups can also be incorporated as a stable part of the final PROTAC linker. In such cases, the rigid, aromatic nature of the benzyl group can provide conformational restriction to the linker. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation that favors the formation of a stable and productive ternary complex.[1] A well-designed rigid linker can also contribute to improved selectivity and reduced off-target effects.

The 16-unit PEG chain of this compound plays a crucial role in the biological activity of the resulting PROTAC. The length and flexibility of the PEG linker are critical parameters that must be optimized for each specific target protein and E3 ligase pair.

  • Ternary Complex Formation: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive complex.[3]

  • Physicochemical Properties: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules. However, excessive PEGylation can negatively impact cell permeability. Therefore, a balance must be struck to achieve optimal pharmacokinetic and pharmacodynamic properties.

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific PROTAC system. The following table summarizes representative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs. While specific data for a PEG16 linker is not available in the public domain, the presented data for other PEG linker lengths highlights the critical importance of linker optimization.

PROTAC SystemLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)
BRD4-targeting0 PEG unitsBRD4H661< 0.5> 90
BRD4-targeting1-2 PEG unitsBRD4H661> 5000< 50
BRD4-targeting4-5 PEG unitsBRD4H661< 0.5> 90
SMARCA2/4-targetingPEG linkerSMARCA2/4MV-4-11250-30065-70
TBK1-targeting< 12 atoms (alkyl/ether)TBK1-No degradation-
TBK1-targeting21 atoms (alkyl/ether)TBK1-396

Note: Data is compiled from multiple sources and should be interpreted as illustrative of the general principles of linker length optimization. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTACs synthesized using building blocks like this compound.

Protocol 1: Representative Synthesis of a PROTAC using a Benzyl-PEGn-alcohol Linker

This protocol outlines a general two-step process for synthesizing a PROTAC, starting with the activation of the alcohol group of a Benzyl-PEGn-alcohol, followed by sequential conjugation to the E3 ligase and POI ligands.

Step 1: Activation of Benzyl-PEGn-alcohol (Tosylation)

  • Dissolve Benzyl-PEGn-alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (Benzyl-PEGn-OTs).

Step 2: Coupling to E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Benzyl-PEGn-OTs (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

Step 3: Deprotection and Coupling to POI Ligand

  • The benzyl protecting group is removed via catalytic hydrogenolysis (e.g., H2, Pd/C) to yield the free alcohol.

  • The resulting alcohol is then activated (e.g., converted to a mesylate or tresylate) for coupling with a nucleophilic handle on the POI ligand.

  • Alternatively, if the POI ligand has a carboxylic acid, the deprotected alcohol on the linker can be converted to an amine for subsequent amide bond formation using standard coupling reagents (e.g., HATU, HOBt).

  • The final PROTAC is purified by preparative HPLC.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol can be used to characterize the formation and stability of the ternary complex.

  • Immobilization: Immobilize the purified E3 ligase onto an SPR sensor chip.

  • Binding Analysis: Inject the PROTAC over the E3 ligase surface to measure the binary interaction.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the purified target protein over the E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and the kinetics (kon, koff) of the binary and ternary complexes. The cooperativity of ternary complex formation can also be calculated.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound activated_linker Activated Linker (e.g., Benzyl-PEG16-OTs) start->activated_linker Activation ligand1_linker E3 Ligase Ligand-Linker Conjugate activated_linker->ligand1_linker Coupling deprotection Benzyl Deprotection ligand1_linker->deprotection final_protac Final PROTAC deprotection->final_protac Coupling E3_ligand E3 Ligase Ligand E3_ligand->ligand1_linker POI_ligand POI Ligand POI_ligand->final_protac

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable synthetic tool in the development of PROTACs, primarily serving as a protected PEG linker of a specific length. The benzyl group facilitates a controlled and efficient synthesis, while the PEG16 chain provides the necessary spacing and physicochemical properties for the final PROTAC molecule. The ultimate success of a PROTAC hinges on the careful optimization of the linker, and the principles and protocols outlined in this guide provide a framework for the rational design and evaluation of these innovative therapeutic agents. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of each component, including the linker, will be paramount in developing the next generation of highly effective and selective medicines.

References

The Strategic Imperation of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key moieties: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, tethered together by a chemical linker.[2][3] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the ultimate efficiency of protein degradation.[4][5] Among the diverse array of linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous properties.

This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in the design and optimization of PROTACs. It will delve into the core principles of PEG linker chemistry, their impact on PROTAC biology, and provide detailed experimental protocols and quantitative data to inform rational drug design.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which bestow a unique combination of hydrophilicity and flexibility. This inherent characteristic is pivotal in addressing a major challenge in PROTAC development: the tendency for these large molecules to be highly lipophilic, leading to poor aqueous solubility and limited cell permeability.

Enhancing Solubility and Physicochemical Properties

The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, which improves the PROTAC's interaction with aqueous environments and enhances its solubility. By systematically varying the number of PEG units, researchers can fine-tune the molecule's topological polar surface area (TPSA) and lipophilicity (cLogP), which are critical determinants of its drug-like properties and oral bioavailability. The modular nature of combining PEG and alkyl motifs allows for precise control over these parameters.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity can potentially impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage. Compared to more rigid alkyl chains, PEG linkers are more inclined to adopt folded conformations. This "chameleon-like" effect can shield the PROTAC's polar surface area, creating a more compact and less polar structure that can more readily traverse the lipid bilayer. However, it is crucial to strike a balance, as excessive PEGylation can negatively impact cellular uptake. Therefore, the optimal length of the PEG linker must be empirically determined for each specific PROTAC system.

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG linker are paramount in achieving the optimal orientation and proximity of these two proteins to enable efficient ubiquitination of the target. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Longer PEG linkers can provide greater flexibility, allowing the PROTAC to adopt a more favorable conformation, which can be particularly beneficial for challenging targets or E3 ligases.

Quantitative Impact of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal parameter and is highly dependent on the specific biological system.

PROTAC TargetE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG312>5000<20
BRD4VHLPEG415~500~60
BRD4VHLPEG518<50>90
BRD4CRBN1 PEG unit~9>5000<10
BRD4CRBN2 PEG units~12>5000<10
BRD4CRBN4-5 PEG units~18-21<500>80
TBK1CRBNAlkyl/Ether<12No degradation-
TBK1CRBNAlkyl/Ether12-29<300>75
BTKCRBN2 PEG units~12Impaired Binding-
BTKCRBN≥ 4 PEG units≥ 18Maintained Binding-
Estrogen ReceptorVHLAlkyl16Optimal Degradation-

Note: The data presented is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

Synthesis of PEGylated PROTACs

The synthesis of PROTACs incorporating PEG linkers is typically achieved through a modular approach, allowing for the convergent assembly of the final molecule. Common synthetic strategies include amide bond formation and "click chemistry."

Protocol 1: Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling

  • Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-functionalized PEG linker with a Boc protecting group (Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Follow the procedure outlined in Step 1, using the deprotected PEGylated component and the final carboxylic acid-functionalized component as the coupling partners.

  • Purify the final PROTAC using preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the final ligation step between an alkyne-functionalized component and an azide-functionalized PEGylated component.

  • Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized PEG component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).

  • Prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq) and the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Evaluation of PEGylated PROTACs

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometry analysis of the protein bands to quantify the relative abundance of the target protein, normalized to the loading control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of PROTACs.

  • Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. Fill the acceptor plate with buffer.

  • Compound Addition: Add the PROTACs, dissolved in a suitable buffer, to the donor wells.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours).

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

Caco-2 Cell Permeability Assay

This assay evaluates the permeability of PROTACs across a monolayer of Caco-2 cells, which can indicate both passive and active transport.

  • Cell Culture: Culture Caco-2 cells on a permeable filter support for approximately 21 days to form a confluent monolayer.

  • Permeability Measurement: Add the PROTAC to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time. Also, perform the experiment in the reverse direction (B to A) to assess efflux.

  • Quantification: Analyze the concentration of the PROTAC in the samples from both compartments using LC-MS/MS to determine the apparent permeability coefficient (Papp).

Visualizing Key Processes

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binding Assays (e.g., FP, SPR) Purification->Binding_Assay Permeability_Assay Permeability Assays (PAMPA, Caco-2) Purification->Permeability_Assay Degradation_Assay Western Blot for Protein Degradation Permeability_Assay->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetic (PK) Studies Cell_Viability->PK_Studies PD_Studies Pharmacodynamic (PD) Studies (Tumor Models) PK_Studies->PD_Studies Toxicity Toxicity Studies PD_Studies->Toxicity

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are macromolecules that have distinct reactive functional groups at either end of a flexible PEG chain.[1][] This unique dual-reactivity allows for the precise and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic drug.[3][4] The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[3] These characteristics make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The general structure of a heterobifunctional PEG linker can be represented as X-PEG-Y, where X and Y are different reactive functional groups. The length of the PEG chain is customizable, which allows for precise control over the distance between the two conjugated molecules, a critical factor for optimizing biological activity.

Core Properties and Advantages

The incorporation of a PEG spacer in bioconjugation strategies offers several key advantages that address common challenges in drug development:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone can significantly improve the solubility of hydrophobic drugs in aqueous environments, which helps to prevent aggregation.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the potential for an immune response.

  • Improved Pharmacokinetics: PEGylation can protect the bioconjugate from enzymatic degradation and renal clearance, thereby extending its circulation half-life.

  • Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it suitable for in vivo applications.

  • Precise Control: The defined length of the PEG linker provides precise spatial control between the conjugated molecules, which is crucial for maintaining their biological function.

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the design and synthesis of various targeted therapies.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Heterobifunctional PEG linkers play a critical role in connecting the antibody and the drug. The linker's stability in circulation and its ability to release the drug at the target site are crucial for the efficacy and safety of the ADC. The length of the PEG linker can also influence the drug-to-antibody ratio (DAR) and the overall pharmacokinetic properties of the ADC. For instance, longer PEG chains have been shown to improve the in vivo exposure of ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. Heterobifunctional PEG linkers are often used as the spacer in PROTAC design to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Other Applications

Beyond ADCs and PROTACs, heterobifunctional PEG linkers are utilized in:

  • Peptide-Based Therapeutics: To enhance the stability and half-life of therapeutic peptides which are often susceptible to enzymatic degradation.

  • Nanoparticle Drug Carriers: To attach targeting ligands or drugs to the surface of nanoparticles, improving their biocompatibility and targeting efficiency.

  • Controlled Drug Release Systems: By incorporating cleavable functionalities, these linkers can be designed to release the therapeutic agent only under specific physiological conditions, such as the acidic environment of a tumor.

Quantitative Data Summary

The selection of a heterobifunctional PEG linker can significantly impact the properties and performance of the resulting bioconjugate. The following tables summarize key quantitative data to aid in the selection process.

LinkerADC Clearance (mL/day/kg)Reference
No PEG~15
PEG2~12
PEG4~8
PEG8~5

Table 1: Impact of PEG Linker Length on ADC Clearance. This table demonstrates that increasing the length of the PEG linker in an ADC can lead to a decrease in its clearance rate, resulting in improved exposure.

LinkerMolecular Weight (Dalton)Number of PEO UnitsContour Length (nm)
PEG 888820.6
PEG 484484113.1
PEG 200020004512.7
PEG 5000500011431.8
PEG 150001500034195.5

Table 2: Physical Properties of Various PEG Linkers. This table provides a summary of the molecular weight, number of polyethylene oxide (PEO) units, and calculated contour length for different PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers in bioconjugation.

Synthesis of an Alkyne-PEG5-Azide Linker

This protocol describes a method for the synthesis of a heterobifunctional PEG5 linker containing an alkyne and an azide group.

Materials:

  • Pentaethylene glycol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Propargyl bromide

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF and cool to 0 °C.

    • Add NaH portion-wise and stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir for 2 hours at 0 °C.

    • Wash the reaction mixture with water and brine, then dry over sodium sulfate.

    • Concentrate under reduced pressure to obtain alkyne-PEG5-OMs.

  • Azidation of Alkyne-PEG5-OMs:

    • Dissolve alkyne-PEG5-OMs and NaN3 in DMF.

    • Heat the reaction mixture to 80 °C and stir overnight.

    • Cool to room temperature, add water, and extract with DCM.

    • Wash the organic layer with water and brine, then dry over sodium sulfate.

    • Concentrate under reduced pressure and purify by silica gel chromatography to obtain the final alkyne-PEG5-azide linker.

Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • NHS-PEG-maleimide linker

  • Thiol-containing molecule

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-maleimide linker in DMSO.

    • Adjust the pH of the antibody solution to 7.5-8.5.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess linker by SEC or dialysis.

  • Conjugation of the Maleimide-Activated Antibody:

    • Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4 °C.

    • Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

Characterization of PEGylated Conjugates

Size-Exclusion Chromatography (SEC-HPLC): This technique is used to assess the purity of the ADC and to separate the monomeric form from aggregates and fragments.

  • Column: TSKgel G3000SWxl or similar

  • Mobile Phase: Phosphate buffer with NaCl

  • Detection: UV at 280 nm

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the conjugate and to determine the drug-to-antibody ratio (DAR).

Visualizations

The following diagrams illustrate key concepts and workflows related to heterobifunctional PEG linkers.

G cluster_0 Heterobifunctional PEG Linker Functional Group X Functional Group X PEG Chain PEG Chain Functional Group X->PEG Chain Covalent Bond Functional Group Y Functional Group Y PEG Chain->Functional Group Y Covalent Bond

Caption: Basic structure of a heterobifunctional PEG linker.

G Antibody Antibody Maleimide-Activated Antibody Maleimide-Activated Antibody Antibody->Maleimide-Activated Antibody Reacts with NHS ester NHS-PEG-Maleimide NHS-PEG-Maleimide NHS-PEG-Maleimide->Maleimide-Activated Antibody Thiol-Drug Thiol-Drug Antibody-Drug Conjugate Antibody-Drug Conjugate Thiol-Drug->Antibody-Drug Conjugate Maleimide-Activated Antibody->Antibody-Drug Conjugate Reacts with Thiol

Caption: Workflow for ADC synthesis using an NHS-PEG-Maleimide linker.

Caption: General workflow for the characterization of PEGylated conjugates by LC-MS.

References

An In-depth Technical Guide to Benzyl-PEG16-alcohol for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG16-alcohol as a versatile tool in the field of Targeted Protein Degradation (TPD). It details the core principles of Proteolysis Targeting Chimeras (PROTACs), the critical role of the linker component, and provides detailed experimental protocols and data interpretation for the evaluation of PROTAC efficacy.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the physical removal of the target protein, offering a more profound and sustained therapeutic effect.

The most prominent class of TPD agents are PROTACs. These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]

The Critical Role of the Linker: this compound

The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, cell permeability, and pharmacokinetic properties.[3][4] Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their favorable properties.[4]

This compound is a PEG-based linker featuring 16 ethylene glycol units, capped with a benzyl group at one end and a reactive alcohol functional group at the other.

  • PEG Chain (16 units): The 16-unit PEG chain provides a significant degree of flexibility and spatial separation between the two ligands. This length can be crucial for optimizing the geometry of the ternary complex for efficient ubiquitination. The hydrophilicity of the PEG chain generally improves the solubility of the PROTAC molecule.

  • Terminal Alcohol (-OH): This functional group serves as a key synthetic handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through reactions like esterification, etherification, or conversion to a more reactive group for amide bond formation.

  • Terminal Benzyl Group: The benzyl group provides a stable, non-reactive terminus and can be used as an attachment point or as part of the final molecular structure.

The modular nature of linkers like this compound allows for the systematic optimization of PROTAC molecules. Researchers can synthesize a library of PROTACs with varying linker lengths to empirically determine the optimal distance for inducing degradation of a specific target protein.

Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs hijack the cell's natural Ubiquitin-Proteasome System (UPS) to achieve targeted degradation. The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

The key steps are as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a transient ternary complex.

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Recognition: The poly-ubiquitinated POI is recognized by the 26S proteasome.

  • Degradation: The proteasome unfolds and degrades the POI into small peptides.

  • Recycling: The PROTAC molecule is released and can initiate another cycle of degradation.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds E1_E2 E1 + E2 Enzymes + Ubiquitin E1_E2->Ternary Transfers Ubiquitin Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC->Ternary Re-initiates cycle

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily assessed by its DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation percentage) values. Cellular potency is often measured by IC₅₀ (half-maximal inhibitory concentration) in cell viability assays. The following tables present representative data for a hypothetical PROTAC ("Degrader-PEG16") that utilizes a this compound linker to target an oncogenic protein.

Note: This data is illustrative and serves to demonstrate typical quantitative outputs in PROTAC development. Actual values are target- and cell-line-dependent.

Table 1: In Vitro Degradation Profile of Degrader-PEG16

Cell Line Cancer Type Target Status DC₅₀ (nM) Dₘₐₓ (%) Treatment Time (h)
Cell Line A Pancreatic Heterozygous 55 >90% 24
Cell Line B Stomach Heterozygous 20 >95% 24

| Cell Line C | Pancreatic | Homozygous | 90 | ~85% | 24 |

Table 2: Cellular Viability and Binary Binding Affinity

Parameter Value Method Notes
IC₅₀ (Cell Line B) 32 nM MTT Assay 72-hour incubation
KD (vs. Target Protein) 150 nM SPR Binary affinity of PROTAC to POI
KD (vs. E3 Ligase) 85 nM SPR Binary affinity of PROTAC to E3 Ligase

| Cooperativity (α) | 12 | SPR | Indicates positive cooperativity in ternary complex formation |

Detailed Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating PROTACs. The following are detailed protocols for key assays.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general synthesis where this compound is first activated and then coupled to the E3 ligase and POI ligands.

PROTAC_Synthesis_Workflow start This compound step1 Step 1: Activation (e.g., Tosylation) start->step1 intermediate1 Benzyl-PEG16-OTs step1->intermediate1 step2 Step 2: Couple to E3 Ligand (Amine) intermediate1->step2 intermediate2 E3 Ligand-PEG16-Benzyl step2->intermediate2 step3 Step 3: Couple to POI Ligand (Acid) intermediate2->step3 purify Purification (HPLC) step3->purify final Final PROTAC Molecule reagents1 TsCl, Base DCM reagents1->step1 reagents2 E3-NH2, Base DMF reagents2->step2 reagents3 POI-COOH, Coupling Agent DMF reagents3->step3 purify->final

General workflow for PROTAC synthesis.

Step 1: Activation of this compound (Tosylation)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0°C and slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor by TLC. Upon completion, wash with water and brine, dry the organic layer, and concentrate to yield the tosylated intermediate.

Step 2: Coupling to E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the tosylated PEG intermediate (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at 60°C overnight.

  • Monitor by LC-MS. Upon completion, perform an aqueous workup and purify by flash column chromatography.

Step 3: Coupling to POI Ligand

  • Dissolve the POI ligand (with a terminal carboxylic acid, 1.0 eq), the product from Step 2 (1.0 eq), and a peptide coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir at room temperature for 12-24 hours.

  • Monitor by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Western Blot for DC₅₀ and Dₘₐₓ Determination

This protocol quantifies the level of a target protein after PROTAC treatment.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells (e.g., 6-well plate) B 2. Treat with PROTAC (serial dilution, 24h) A->B C 3. Lyse Cells & Quantify Protein (BCA) B->C D 4. SDS-PAGE C->D E 5. Transfer to PVDF Membrane D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Imaging & Densitometry F->G H 8. Data Analysis (Plot DC₅₀ Curve) G->H

Workflow for DC₅₀/Dₘₐₓ determination.

Materials:

  • Cell line of interest, culture medium, 6-well plates

  • PROTAC stock solution (in DMSO), Vehicle (DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane, blocking buffer (5% non-fat milk in TBST)

  • Primary antibody for POI, primary antibody for loading control (e.g., GAPDH), HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control for a fixed time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Boil samples in Laemmli buffer and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection and Analysis: Apply ECL substrate and capture the signal. Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the log of the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability (MTT) Assay for IC₅₀ Determination

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cell line of interest, culture medium, 96-well plates

  • PROTAC stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified SDS)

  • 96-well plate reader

Methodology:

  • Cell Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Subtract background absorbance. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the PROTAC concentration to determine the IC₅₀ value.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful label-free technique to measure the real-time kinetics of binary and ternary complex formation.

Methodology Outline:

  • Immobilization: Covalently immobilize the purified E3 ligase onto an SPR sensor chip (e.g., CM5 chip) via amine coupling.

  • Binary Interaction (PROTAC-E3 Ligase): Inject serial dilutions of the PROTAC over the immobilized E3 ligase surface to determine the binding kinetics (kₐ, kd) and affinity (KD).

  • Binary Interaction (PROTAC-POI): This can be done by immobilizing the POI and injecting the PROTAC, or through a solution-based competition assay if immobilization is not feasible.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the POI and the PROTAC at varying concentrations over the immobilized E3 ligase surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.

  • Cooperativity (α) Calculation: Cooperativity is a measure of how the binding of one partner influences the binding of the other. It is calculated as α = (KD of PROTAC to E3) / (KD of PROTAC to E3:POI complex). An α > 1 indicates positive cooperativity, which is favorable for PROTAC efficacy.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG16-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a well-established and widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small drugs. The covalent attachment of PEG chains can enhance solubility, increase in vivo stability, reduce immunogenicity, and prolong circulation half-life. Benzyl-PEG16-alcohol is a heterobifunctional PEG linker featuring a stable benzyl protecting group at one terminus and a reactive primary alcohol at the other. This structure allows for a controlled, stepwise conjugation strategy. The terminal hydroxyl group can be chemically modified into a variety of reactive functional groups, enabling covalent linkage to a target molecule. This document provides detailed protocols for the derivatization of this compound and its subsequent conjugation to a target protein.

Key Concepts and Strategies

The conjugation of this compound to a biomolecule, typically targeting primary amine groups (e.g., lysine residues or the N-terminus of a protein), is not a direct, one-step reaction. The terminal hydroxyl group of the PEG is a poor leaving group and therefore requires activation. This is generally achieved through a two-step process:

  • Activation of the Terminal Alcohol: The primary alcohol is first converted into a more reactive functional group. Common strategies include:

    • Oxidation to a Carboxylic Acid: This creates a carboxyl group that can be subsequently activated (e.g., with EDC/NHS) to react with primary amines.

    • Conversion to an Amine: A two-step process involving activation of the alcohol (e.g., tosylation) followed by nucleophilic substitution with an amine-containing reagent.

    • Tosylation/Mesylation: This converts the alcohol into a good leaving group, facilitating nucleophilic substitution by various nucleophiles, including amines.

    • Activation with p-Nitrophenyl Chloroformate: This forms a reactive p-nitrophenyl carbonate that can directly react with primary amines.

  • Conjugation to the Target Molecule: The activated PEG linker is then reacted with the target molecule under appropriate buffer and pH conditions to form a stable covalent bond.

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its conjugation to a model protein.

Protocol 1: Activation of this compound via Oxidation to Carboxylic Acid

This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid using a Jones oxidation.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add Jones Reagent dropwise to the solution. The color of the reaction mixture will change from orange/red to green.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG16-acid.

Protocol 2: Conjugation of Benzyl-PEG16-acid to a Protein

This protocol details the coupling of the synthesized Benzyl-PEG16-acid to primary amine groups on a model protein using EDC/NHS chemistry.

Materials:

  • Benzyl-PEG16-acid

  • Model Protein (e.g., Bovine Serum Albumin, Lysozyme)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis tubing or centrifugal ultrafiltration units (with appropriate MWCO)

Procedure:

  • Dissolve the protein in PBS at a concentration of 5-10 mg/mL.

  • In a separate tube, dissolve Benzyl-PEG16-acid (10-20 fold molar excess over the protein) in the Reaction Buffer.

  • Add NHS (1.5 equivalents relative to Benzyl-PEG16-acid) to the Benzyl-PEG16-acid solution and mix gently.

  • Add EDC (1.5 equivalents relative to Benzyl-PEG16-acid) to the mixture and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated Benzyl-PEG16-acid solution to the protein solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the PEGylated protein from excess reagents and byproducts by dialysis against PBS or using centrifugal ultrafiltration units.

Data Presentation

The following tables summarize representative quantitative data for the described protocols. Note that optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

Table 1: Representative Reaction Parameters for this compound Activation

ParameterOxidation to Carboxylic Acid
Reagents This compound, Jones Reagent
Solvent Acetone
Temperature 0°C to Room Temperature
Reaction Time 5-7 hours
Typical Yield >90%
Purification Method Liquid-liquid extraction

Table 2: Representative Reaction Parameters for Protein Conjugation

ParameterEDC/NHS Coupling
PEG Reagent Benzyl-PEG16-acid
Target Functional Group Primary Amine (-NH2)
Activating Agents EDC, NHS
Molar Excess of PEG 10-20 fold
Reaction pH 6.0-7.4
Reaction Time 2-4 hours
Typical Conjugation Efficiency 40-60%
Purification Method Dialysis / Ultrafiltration

Purification and Characterization of PEGylated Conjugates

Purification of the PEGylated protein is crucial to remove unreacted PEG, unconjugated protein, and reaction byproducts. The choice of purification method depends on the differences in properties between the conjugate and impurities.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted, low molecular weight PEG from the larger PEGylated protein.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of species with different degrees of PEGylation.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.

Characterization of the final conjugate is essential to determine the degree of PEGylation and confirm its integrity.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.

  • HPLC (SEC, IEX, RP-HPLC): Can be used to assess the purity and heterogeneity of the PEGylated product.

Visualizations

Chemical Reaction Pathway

G cluster_0 Activation Step cluster_1 Conjugation Step A Benzyl-PEG16-OH B Benzyl-PEG16-COOH A->B Jones Oxidation (CrO3, H2SO4) C Benzyl-PEG16-COOH D Activated Benzyl-PEG16-NHS Ester C->D EDC, NHS pH 6.0 F Protein-NH-CO-PEG16-Benzyl D->F pH 7.4 E Protein-NH2 E->F G A Start: this compound B Activation of Hydroxyl Group (e.g., Oxidation) A->B C Purification of Activated PEG B->C E Conjugation Reaction (Activated PEG + Protein) C->E D Protein Solution Preparation D->E F Quenching of Reaction E->F G Purification of PEGylated Protein (e.g., SEC, IEX) F->G H Characterization of Conjugate (e.g., SDS-PAGE, MS) G->H I End: Purified Benzyl-PEG16-Protein Conjugate H->I

Application Notes and Protocols for Amine Functionalization of Benzyl-PEG16-alcohol for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polyethylene glycol (PEG)ylation is a well-established technique used to enhance the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles.[1] The process involves the covalent attachment of PEG chains to proteins, peptides, or small molecule drugs.[2] Benzyl-PEG16-alcohol is a high-purity, monodisperse PEG derivative that serves as an excellent starting material for creating custom functionalized PEGs.[1][]

This document provides detailed protocols for the conversion of the terminal hydroxyl group of this compound into a primary amine, rendering it suitable for various bioconjugation applications. The newly synthesized Benzyl-PEG16-amine can then be covalently linked to biomolecules, typically through reactions with carboxylic acids or activated esters.[4] Two primary synthetic routes for amination are presented, followed by a general protocol for bioconjugation to a model protein.

Part 1: Synthesis of Benzyl-PEG16-amine from this compound

The conversion of an alcohol to an amine is not a direct one-step reaction because the hydroxyl group is a poor leaving group. Therefore, a two-step or three-step process is required. The first step involves activating the hydroxyl group by converting it into a good leaving group, such as a sulfonate ester (mesylate or tosylate). Subsequently, the activated PEG can be converted to an amine directly or via an azide intermediate, which often yields a purer product.

G cluster_0 Synthesis Workflow cluster_1 Route 1: Direct Amination cluster_2 Route 2: Via Azide Intermediate start This compound activated Benzyl-PEG16-mesylate (Activated Intermediate) start->activated  Methanesulfonyl Chloride (MsCl),  Triethylamine (TEA) in DCM   amine_direct Benzyl-PEG16-amine activated->amine_direct  Ammonia (NH3)   azide Benzyl-PEG16-azide activated->azide  Sodium Azide (NaN3)  in DMF   amine_azide Benzyl-PEG16-amine azide->amine_azide  Reduction (e.g., H2, Pd/C or Zn/NH4Cl)  

Caption: Synthesis workflow for Benzyl-PEG16-amine.
Quantitative Data Summary: Synthesis Parameters

The following table summarizes typical reaction conditions for the synthesis of Benzyl-PEG16-amine.

StepParameterMethod 1: Activation & Direct AminationMethod 2: Activation, Azidation & ReductionReference(s)
1. Activation Activating AgentMethanesulfonyl chloride (MsCl)Methanesulfonyl chloride (MsCl)
BaseTriethylamine (TEA)Triethylamine (TEA)
SolventDichloromethane (DCM)Dichloromethane (DCM)
Molar Excess (to -OH)MsCl: 1.2 - 4 eq; TEA: 1.5 - 4 eqMsCl: 1.2 - 4 eq; TEA: 1.5 - 4 eq
Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours2 - 4 hours
Typical Yield>95%>95%
2. Substitution ReagentAmmonia (e.g., 7N in Methanol)Sodium Azide (NaN₃)
SolventMethanol or ChloroformDimethylformamide (DMF)
TemperatureRoom Temperature60 - 80 °C
Reaction Time12 - 24 hours12 - 24 hours
Typical Yield~90-95%>95%
3. Reduction ReagentN/AZn powder / NH₄Cl or H₂, Pd/C
SolventN/AWater / DCM or Ethanol
TemperatureN/A80 °C (for Zn/NH₄Cl)
Reaction TimeN/A48 - 72 hours
Typical YieldN/A>90%
Experimental Protocols: Synthesis

Materials Required

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether, cold

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Rotary evaporator and high-vacuum line

Protocol 1.1: Activation of this compound (Mesylation) This protocol converts the terminal hydroxyl group to a mesylate, which is an excellent leaving group.

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous triethylamine (1.5 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Once complete, quench the reaction by adding a small amount of water.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG16-mesylate, which can be used in the next step without further purification.

Protocol 1.2 (Route 1): Direct Amination of Benzyl-PEG16-mesylate

  • Dissolve the crude Benzyl-PEG16-mesylate (1 equivalent) from Protocol 1.1 in a pressure-rated vessel.

  • Add an excess of ammonia solution (e.g., 7N in methanol, >20 equivalents).

  • Seal the vessel and stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the resulting residue in a minimal amount of DCM.

  • Precipitate the product by adding the solution dropwise to a large volume of cold, stirred diethyl ether.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to yield Benzyl-PEG16-amine.

Protocol 1.3 (Route 2, Step A): Azidation of Benzyl-PEG16-mesylate

  • Dissolve the crude Benzyl-PEG16-mesylate (1 equivalent) from Protocol 1.1 in anhydrous DMF.

  • Add sodium azide (NaN₃, 3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract the product with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG16-azide.

Protocol 1.4 (Route 2, Step B): Reduction of Benzyl-PEG16-azide

  • Dissolve the Benzyl-PEG16-azide (1 equivalent) from Protocol 1.3 in a suitable solvent mixture (e.g., DCM and water).

  • Add ammonium chloride (NH₄Cl, 5 equivalents) and zinc powder (Zn, 2-3 equivalents).

  • Heat the mixture to reflux (or ~80 °C) and stir vigorously for 48-72 hours.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).

  • After completion, cool the reaction, filter off the zinc powder, and wash it with DCM.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with DCM.

  • Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, Benzyl-PEG16-amine, by precipitation in cold diethyl ether as described in Protocol 1.2, step 6-7.

Characterization: The final product should be characterized by ¹H NMR to confirm the disappearance of the mesylate signal and appearance of the amine signal, and by HPLC to assess purity (>95% is recommended for bioconjugation).

Part 2: Bioconjugation of Benzyl-PEG16-amine

Amine-functionalized PEGs are versatile reagents for bioconjugation. They can be coupled to various functional groups, with one of the most common methods being the formation of a stable amide bond with a carboxylic acid group on a biomolecule (e.g., on aspartate or glutamate residues of a protein). This reaction is typically mediated by carbodiimide chemistry, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.

G cluster_0 Bioconjugation Workflow (EDC/NHS Chemistry) protein Biomolecule (e.g., Protein) with Carboxyl Group (-COOH) activated_ester Amine-Reactive NHS Ester Intermediate protein->activated_ester  EDC, NHS  (pH 4.5-6.0)   conjugate PEGylated Biomolecule (Stable Amide Bond) activated_ester->conjugate  pH 7.0-8.0   peg_amine Benzyl-PEG16-amine (H₂N-PEG-Bn) peg_amine->conjugate

Caption: Bioconjugation via EDC/NHS coupling chemistry.
Quantitative Data Summary: Bioconjugation Parameters

The optimal conditions should be determined empirically for each specific biomolecule. The following table provides general guidelines.

ParameterTypical Condition / ValueNotesReference(s)
Reaction Buffer MES Buffer (for activation step) PBS or HEPES (for conjugation step)Buffers must be free of primary amines (e.g., no Tris or Glycine).
pH Activation: 4.5 - 6.0 Conjugation: 7.0 - 8.0EDC/NHS activation is most efficient at acidic pH, while the reaction with primary amines is favored at neutral to slightly basic pH.
Molar Ratio 5- to 20-fold molar excess of PEG-Amine and coupling reagents to protein.The ratio should be optimized to achieve the desired degree of labeling (DOL).
Temperature 4 °C to Room TemperatureLower temperatures (4 °C) can minimize protein degradation during longer incubation times.
Reaction Time Activation: 15-30 minutes Conjugation: 1 - 4 hoursReaction time may vary depending on the reactivity of the target biomolecule.
Experimental Protocol: Bioconjugation

Materials Required

  • Benzyl-PEG16-amine

  • Biomolecule with available carboxyl groups (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

  • Desalting columns or dialysis cassettes for purification

Protocol 2.1: Two-Step EDC/NHS Coupling to a Protein

  • Protein Preparation: Prepare the protein in the Activation Buffer. If the protein is stored in a buffer containing amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • Calculate Reagents: Calculate the required amounts of Benzyl-PEG16-amine, EDC, and NHS needed for the desired molar excess over the protein.

  • Prepare Reagents: Immediately before use, dissolve EDC and NHS in cold Activation Buffer. Dissolve Benzyl-PEG16-amine in Coupling Buffer.

  • Activation of Protein: Add the freshly prepared EDC and NHS solutions to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (pH 7.4). This enhances coupling efficiency and reduces side reactions.

  • Conjugation: Immediately add the Benzyl-PEG16-amine solution to the activated (and buffer-exchanged) protein.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4 °C.

  • Quenching: Stop the reaction by adding Quenching Buffer (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization and Storage: Analyze the final conjugate by SDS-PAGE (for a shift in molecular weight), HPLC, and/or mass spectrometry to confirm PEGylation and determine the degree of labeling. Store the purified conjugate under conditions optimal for the unmodified protein.

References

Application Notes and Protocols for Benzyl-PEG16-alcohol in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody to the payload is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers, such as Benzyl-PEG16-alcohol, are increasingly employed to optimize these properties. The incorporation of a discrete PEG chain can enhance the hydrophilicity of the ADC, mitigating aggregation issues often associated with hydrophobic payloads and improving the overall developability of the conjugate.

This compound is a bifunctional linker featuring a benzyl-protected alcohol at one terminus and a free hydroxyl group at the other. This configuration allows for a controlled, sequential conjugation strategy. The benzyl group provides a stable protecting group that can be selectively removed under specific conditions, revealing a reactive alcohol. This alcohol can then be activated for conjugation to either the cytotoxic drug or the antibody, providing flexibility in the design and synthesis of the final ADC. The PEG16 chain offers a balance of increased hydrophilicity and a defined spacer length to potentially optimize antigen binding and reduce steric hindrance.

These application notes provide a comprehensive overview of the utility of this compound in ADC development, including detailed experimental protocols for its deprotection, activation, and conjugation to payloads and antibodies. Representative quantitative data on the impact of PEG linker length on ADC performance are also presented to guide researchers in the rational design of next-generation ADCs.

Key Advantages of this compound in ADC Development

The use of a mid-length, discrete PEG linker like this compound offers several advantages in the construction of ADCs:

  • Enhanced Hydrophilicity: The PEG16 chain significantly increases the water solubility of the linker-payload complex, which can counteract the hydrophobicity of many potent cytotoxic drugs. This improved solubility reduces the propensity for ADC aggregation, a critical quality attribute for manufacturing and in vivo stability.[1]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, leading to reduced renal clearance and a longer plasma half-life.[1][2] This can result in greater tumor accumulation and sustained exposure of cancer cells to the ADC.

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding the cytotoxic payload and potentially immunogenic epitopes on the linker from the immune system, thereby reducing the risk of an anti-drug antibody (ADA) response.

  • Controlled and Sequential Conjugation: The benzyl protecting group allows for a directed synthesis strategy. The free alcohol can be used as a handle for further chemical modification or activation after the initial conjugation step, providing greater control over the final ADC structure.

  • Defined Spacer Length: Unlike polydisperse PEG polymers, a discrete PEG16 linker provides a precise and uniform spacer between the antibody and the drug. This well-defined length can be crucial for optimizing the ADC's biological activity, including antigen binding and payload release.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that can be tuned to optimize the performance of an ADC. The following tables summarize representative quantitative data from preclinical studies, illustrating the general trends observed with varying PEG linker lengths. While specific data for a PEG16 linker is not always available, the presented data for similar PEG lengths (e.g., PEG8, PEG12, PEG24) provide a strong basis for predicting the performance of an ADC incorporating a this compound linker.

Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Stability

ADC CandidateLinker TypeDrug-to-Antibody Ratio (DAR)HIC Retention Time (min)Aggregation (%) (Post-formulation)Reference
ADC-1Non-PEGylated815.25.8[3]
ADC-2Linear PEG8810.52.1[4]
ADC-3Linear PEG1288.9<2
ADC-4Pendant PEG12x286.31.5
ADC-5Linear PEG2487.1<2

HIC: Hydrophobic Interaction Chromatography. A shorter retention time indicates a more hydrophilic ADC.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents

ADC CandidateLinker Type (on non-binding IgG)DARClearance (mL/day/kg)Half-life (t½, hours)Reference
ADC-ANon-PEGylated825.898
ADC-BLinear PEG4818.2155
ADC-CLinear PEG889.5240
ADC-DLinear PEG1289.1255
ADC-ELinear PEG2488.8260

Table 3: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

ADC CandidateLinker TypeTarget Cell LineIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)Reference
ADC-X (No PEG)SMCCNCI-N870.560
ADC-Y (4 kDa PEG)PEG4kNCI-N873.2585
ADC-Z (10 kDa PEG)PEG10kNCI-N8711.25>95

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an ADC. Optimization of reaction conditions (e.g., stoichiometry, reaction time, temperature) is essential for each specific antibody, payload, and linker combination.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the benzyl protecting group to yield the free diol PEG linker.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

  • Celite® or syringe filter (0.45 µm)

  • Round-bottom flask and magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).

  • Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Evaporate the solvent under reduced pressure to obtain the deprotected PEG16-diol.

  • Confirm the identity and purity of the product by ¹H NMR and MS analysis.

Protocol 2: Activation of PEG16-alcohol for Payload Conjugation

This protocol describes the activation of one of the terminal hydroxyl groups of the PEG16-diol for subsequent conjugation to a payload containing a nucleophilic group (e.g., an amine). This example uses p-nitrophenyl chloroformate to create an activated carbonate.

Materials:

  • Deprotected PEG16-diol

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • p-Nitrophenyl chloroformate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask and magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the deprotected PEG16-diol in anhydrous DCM under an inert atmosphere.

  • Add pyridine or TEA (1.5-2 equivalents) to the solution and cool to 0°C.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG16-PNP carbonate.

Protocol 3: Conjugation of Activated PEG16-Linker to an Amine-Containing Payload (e.g., MMAE)

This protocol details the conjugation of the activated PEG linker to a cytotoxic payload.

Materials:

  • Activated PEG16-PNP carbonate

  • Amine-containing payload (e.g., Monomethyl Auristatin E, MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Inert gas (Argon or Nitrogen)

  • Reversed-phase HPLC for purification

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add the activated PEG16-PNP carbonate (1.0-1.2 equivalents) to the payload solution.

  • Add DIPEA (2-3 equivalents) to the solution and stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

  • Monitor the formation of the PEG16-payload conjugate by LC-MS.

  • Purify the product by reversed-phase HPLC to obtain the pure drug-linker conjugate.

  • Lyophilize the pure fractions to obtain the PEG16-payload conjugate as a solid.

Protocol 4: Conjugation of Drug-Linker to Antibody via Lysine Residues

This protocol describes the conjugation of the purified drug-linker construct (with a free hydroxyl group on the PEG) to the lysine residues of a monoclonal antibody. The hydroxyl group is first activated to an NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified PEG16-payload conjugate with a terminal carboxylic acid (requires modification of the other alcohol end of the PEG16-diol to a carboxylic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 50 mM borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size Exclusion Chromatography (SEC) column

  • Ultrafiltration device

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Conjugate:

    • Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.

    • In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of the quenching solution to react with any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.

    • Assess the percentage of aggregation using Size Exclusion Chromatography (SEC-HPLC).

    • Confirm the integrity of the ADC by SDS-PAGE and Mass Spectrometry.

Visualizations

General Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization deprotection Benzyl-PEG16-OH Deprotection activation PEG16-Diol Activation deprotection->activation H₂, Pd/C conjugation_pl Payload Conjugation activation->conjugation_pl e.g., p-NP Chloroformate purification_pl Drug-Linker Purification conjugation_pl->purification_pl e.g., MMAE, DIPEA conjugation_adc Antibody-Drug Conjugation purification_pl->conjugation_adc Purified Drug-Linker antibody_prep Antibody Preparation antibody_prep->conjugation_adc purification_adc ADC Purification (SEC) conjugation_adc->purification_adc Crude ADC characterization DAR, Aggregation, Potency Analysis purification_adc->characterization Purified ADC

Caption: A generalized workflow for the synthesis and characterization of an ADC using a this compound linker.

General Mechanism of Action for a HER2-Targeted ADC

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_signaling HER2 Signaling Inhibition ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 1. Binding PI3K PI3K/Akt Pathway ADC->PI3K Inhibition RAS RAS/MAPK Pathway endosome Endosome HER2->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload (e.g., DM1) lysosome->payload 4. Linker Cleavage & Payload Release microtubules Microtubule Disruption payload->microtubules 5. Target Engagement apoptosis Apoptosis microtubules->apoptosis 6. Cell Death

Caption: General mechanism of action for a HER2-targeted ADC, leading to cancer cell death.

Conclusion

This compound is a valuable and versatile linker for the development of next-generation ADCs. Its properties allow for the creation of more homogeneous, stable, and soluble ADCs with potentially improved pharmacokinetic profiles. The protocols and representative data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this technology. Careful optimization of each step, from linker synthesis to final ADC characterization, is paramount for the successful development of a safe and effective ADC therapeutic. The ability to modulate the physicochemical and pharmacological properties of ADCs through the rational design of linkers, such as those based on this compound, will continue to be a key driver of innovation in the field of targeted cancer therapy.

References

Application Notes and Protocols for Coupling Chemistries of PEG Linker Terminal Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in drug delivery and bioconjugation. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic properties of proteins, peptides, and small molecule drugs. Benefits of PEGylation include increased stability, prolonged circulation half-life, and reduced immunogenicity.[1] The terminal hydroxyl (-OH) group of the PEG linker is the starting point for many conjugation strategies. However, this hydroxyl group is not sufficiently reactive for direct coupling to biomolecules.[2] Therefore, it must first be "activated" by converting it into a more reactive functional group.[2][3]

This document provides detailed application notes and experimental protocols for several common and effective coupling chemistries involving the terminal hydroxyl group of PEG linkers. The protocols are intended to be a guide for researchers in the lab, providing step-by-step instructions for the synthesis of various activated PEG derivatives.

Overview of Activation and Coupling Chemistries

The activation of the PEG hydroxyl group is the crucial first step in PEGylation. This typically involves converting the -OH group into a good leaving group, which can then be easily displaced by a nucleophile to introduce a new functional group. Common activation strategies include tosylation and mesylation. Once activated, the PEG linker can be further modified to carry a variety of functional groups, such as amines, thiols, aldehydes, or N-hydroxysuccinimide (NHS) esters, enabling a wide range of bioconjugation reactions.[4]

The choice of activation and subsequent functionalization chemistry depends on several factors, including the desired target on the biomolecule (e.g., amine or thiol groups), the required stability of the linkage, and the reaction conditions that the biomolecule can tolerate.

Summary of Key Coupling Chemistries

The following table summarizes the key chemistries for activating and functionalizing the terminal hydroxyl group of PEG linkers, along with typical reaction conditions and expected outcomes.

Activation/FunctionalizationReagentsReaction ConditionsTypical Yield/ConversionTarget on BiomoleculeResulting Linkage
Tosylation p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine (TEA)Anhydrous DCM or Toluene, 0°C to room temperature, 12-24 hours71-95%--
Mesylation Methanesulfonyl chloride (MsCl), Triethylamine (TEA)Anhydrous DCM, 0°C to room temperature, 12-16 hours>99% conversion--
Conversion to Azide PEG-Tosylate or PEG-Mesylate, Sodium azide (NaN₃)DMF, 80-90°C, 12-48 hours>95%--
Conversion to Amine PEG-Azide, Triphenylphosphine (PPh₃) or Zn/NH₄ClPPh₃: Methanol, reflux, overnight. Zn/NH₄Cl: THF/Water, 80°C, 72 hours.>95% conversionCarboxylic acids, AldehydesAmide, Imine (reducible)
Conversion to Thiol PEG-Tosylate, Sodium hydrosulfide (NaSH) or Potassium thioacetate (KSAc) followed by hydrolysisNaSH: Water, room temp to 60°C, 8 hours. KSAc: DMF, room temp, overnight; then NH₃/MeOH.84-86%Maleimides, DisulfidesThioether, Disulfide
Conversion to Aldehyde Oxidation of PEG-OHVarious oxidation agents (e.g., MnO₂, PCC)Variable, can be <80%Amines, HydrazidesImine (reducible), Hydrazone
Conversion to NHS Ester PEG-Carboxylic Acid, N-hydroxysuccinimide (NHS), EDC or DCCAnhydrous organic solvent (e.g., DMF, DCM), room temperature, 3-24 hoursHighPrimary amines (Lysine, N-terminus)Amide

Experimental Protocols

Activation of PEG-Hydroxyl Group

This protocol describes the conversion of a terminal hydroxyl group of PEG to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • Poly(ethylene glycol) (PEG-OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dry the PEG-OH by azeotropic distillation with toluene or by drying under high vacuum.

  • Dissolve the dried PEG-OH (1 equivalent) in anhydrous DCM or toluene in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or TEA (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add TsCl (1.5-2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-24 hours).

  • Quench the reaction by adding water.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

This protocol details the conversion of the PEG hydroxyl group to a mesylate, another excellent leaving group.

Materials:

  • Poly(ethylene glycol) (PEG-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the dried PEG-OH (1 equivalent) and TEA (4 equivalents per hydroxyl group) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add MsCl (4 equivalents per hydroxyl group) dropwise to the solution.

  • Remove the ice bath and stir the reaction at room temperature for 16 hours.

  • Wash the reaction mixture with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product in cold diethyl ether, filter, and dry under vacuum.

Functionalization of Activated PEG

This protocol describes the synthesis of an amine-terminated PEG from a tosylated PEG via an azide intermediate.

Step 1: Synthesis of PEG-Azide

  • Dissolve PEG-Tosylate (1 equivalent) and sodium azide (NaN₃, 5 equivalents) in dry DMF.

  • Stir the mixture at 90°C overnight under an argon atmosphere.

  • After cooling to room temperature, filter the mixture and remove the DMF under vacuum.

  • Dissolve the crude product in DCM and wash it twice with brine and twice with water.

  • Dry the organic phase over sodium sulfate, filter, and concentrate.

  • Precipitate the product in diethyl ether to obtain PEG-Azide.

Step 2: Reduction of PEG-Azide to PEG-Amine

  • Dissolve the PEG-Azide (1 equivalent) in methanol.

  • Add triphenylphosphine (PPh₃, 3 equivalents).

  • Reflux the reaction mixture overnight under an argon atmosphere.

  • Cool the mixture to room temperature and remove the solvent by rotary evaporation.

  • Dissolve the crude product in a minimal amount of DCM and precipitate it by adding it dropwise into diethyl ether.

  • Collect the PEG-Amine by filtration.

This protocol details the synthesis of a thiol-terminated PEG from a tosylated PEG.

Materials:

  • PEG-Tosylate

  • Sodium hydrosulfide (NaSH)

  • Distilled water

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Dissolve PEG-Tosylate (1 equivalent) in distilled water.

  • Add an excess of NaSH (e.g., 30 equivalents).

  • Keep the solution under an argon atmosphere and stir for 6 hours at room temperature, followed by 2 hours at 60°C.

  • Neutralize the reaction mixture to pH 7 by the slow addition of HCl.

  • Extract the product three times with DCM.

  • Dry the combined organic phases over anhydrous Na₂SO₄.

  • Reduce the volume of the organic phase by rotary evaporation and precipitate the product by adding it dropwise into diethyl ether.

  • Collect the PEG-Thiol by filtration.

The synthesis of PEG-aldehyde can be achieved through the oxidation of PEG-OH. However, direct oxidation methods can sometimes lead to low conversion rates (<80%) and decomposition of the PEG chain. A multi-step approach involving the introduction of an acetal group followed by hydrolysis can offer higher purity.

General Oxidation Method (Example):

  • Dissolve PEG-OH in a suitable solvent like DCM.

  • Add an oxidizing agent such as manganese dioxide (MnO₂).

  • Stir the reaction at room temperature. The reaction progress should be monitored by techniques like TLC or NMR.

  • Upon completion, filter off the oxidizing agent and wash the filter cake with the solvent.

  • Concentrate the filtrate and precipitate the PEG-aldehyde in a non-solvent like diethyl ether.

This protocol describes the activation of a PEG-carboxylic acid to a PEG-NHS ester, which is highly reactive towards primary amines.

Materials:

  • PEG-Carboxylic Acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous DMF or DCM

  • Protein or other amine-containing molecule

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

Procedure for PEG-NHS Ester Synthesis:

  • Dissolve PEG-Carboxylic Acid (1 equivalent), NHS (1.2 equivalents), and EDC or DCC (1.2 equivalents) in anhydrous DMF or DCM.

  • Stir the reaction mixture at room temperature for 3-24 hours.

  • The resulting PEG-NHS ester solution can often be used directly in the subsequent conjugation step.

Procedure for Coupling to an Amine-Containing Protein:

  • Dissolve the protein in PBS buffer (pH 7.2-8.0).

  • Add the freshly prepared PEG-NHS ester solution to the protein solution. A molar excess of the PEG reagent (e.g., 20-fold) is typically used.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding an amine-containing buffer like Tris or glycine.

  • Purify the PEGylated protein using dialysis or size-exclusion chromatography to remove unreacted PEG and byproducts.

Visualizations

Reaction Schemes

G cluster_activation Activation cluster_functionalization Functionalization PEG_OH PEG-OH PEG_OTs PEG-OTs PEG_OH->PEG_OTs TsCl, Pyridine PEG_OMs PEG-OMs PEG_OH->PEG_OMs MsCl, TEA PEG_Aldehyde PEG-CHO PEG_OH->PEG_Aldehyde Oxidation PEG_COOH PEG-COOH PEG_OH->PEG_COOH Oxidation PEG_N3 PEG-N3 PEG_OTs->PEG_N3 NaN3 PEG_SH PEG-SH PEG_OTs->PEG_SH NaSH or KSAc PEG_OMs->PEG_N3 NaN3 PEG_NH2 PEG-NH2 PEG_N3->PEG_NH2 PPh3 or Zn/NH4Cl PEG_NHS PEG-NHS PEG_COOH->PEG_NHS NHS, EDC/DCC

Caption: Overview of PEG-OH activation and functionalization pathways.

Experimental Workflow for PEGylation

G start Start: PEG-OH activation 1. Activate PEG-OH (e.g., Tosylation, Mesylation) start->activation functionalization 2. Functionalize Activated PEG (e.g., to Amine, Thiol, NHS Ester) activation->functionalization conjugation 3. Conjugate to Biomolecule (e.g., Protein, Peptide) functionalization->conjugation purification 4. Purify PEG-Biomolecule Conjugate (e.g., Dialysis, SEC) conjugation->purification characterization 5. Characterize Final Product (e.g., SDS-PAGE, MS, HPLC) purification->characterization end End: Purified PEG-Biomolecule characterization->end

Caption: General experimental workflow for PEGylation of biomolecules.

Logical Relationship of Coupling Chemistries

G cluster_activated_peg Activated PEG cluster_target_group Target on Biomolecule PEG_OH PEG-OH PEG_OTs PEG-Tosylate PEG_OH->PEG_OTs Activation PEG_OMs PEG-Mesylate PEG_OH->PEG_OMs Activation Amine Amine (-NH2) (Lysine, N-terminus) PEG_OTs->Amine Displacement with Amine Precursor Thiol Thiol (-SH) (Cysteine) PEG_OTs->Thiol Displacement with Thiol Precursor PEG_OMs->Amine Displacement with Amine Precursor PEG_OMs->Thiol Displacement with Thiol Precursor PEG_NHS PEG-NHS Ester PEG_NHS->Amine Coupling PEG_Aldehyde PEG-Aldehyde PEG_Aldehyde->Amine Reductive Amination

Caption: Logical relationships between PEG activation and target functional groups.

References

Application Notes and Protocols for Protein Modification with Benzyl-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique used to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility, reduced immunogenicity, and protection from proteolytic degradation.

This document provides a detailed experimental workflow for the modification of a model protein with Benzyl-PEG16-alcohol. This compound is a heterobifunctional PEG linker. The benzyl group serves as a stable protecting group for one terminus, while the terminal hydroxyl group can be activated for conjugation to a protein. This allows for the creation of well-defined PEGylated proteins. The protocols provided herein cover the activation of this compound, the conjugation reaction with a protein, and the subsequent purification and characterization of the PEGylated product.

Experimental Workflow Overview

The overall experimental workflow for the PEGylation of a protein with this compound is a multi-step process. It begins with the activation of the terminal hydroxyl group of the PEG reagent, followed by the conjugation to the target protein, and concludes with the purification and characterization of the final PEGylated protein.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Protein Conjugation cluster_2 Phase 3: Purification & Characterization A This compound B Activation of Hydroxyl Group (e.g., with p-nitrophenyl chloroformate) A->B C Activated Benzyl-PEG16-linker B->C E PEGylation Reaction C->E D Target Protein D->E F Crude PEGylated Protein Mixture E->F G Purification (e.g., IEX, SEC) F->G H Characterization (e.g., SDS-PAGE, Mass Spec) G->H I Purified PEGylated Protein H->I G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A PEGylated Protein (e.g., Growth Factor) B Receptor A->B Binding C Signal Transduction (e.g., Kinase Cascade) B->C Activation D Transcription Factor Activation C->D E Gene Expression D->E F Cellular Response (e.g., Proliferation, Differentiation) E->F

Application Notes and Protocols for the Deprotection of Benzyl Ethers in Benzyl-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers are integral components in modern drug delivery systems, bioconjugation, and materials science, offering enhanced solubility, biocompatibility, and improved pharmacokinetic profiles to conjugated molecules. The benzyl ether group is a robust and versatile protecting group for the hydroxyl functionality of PEG linkers due to its stability across a wide range of chemical conditions, including strongly acidic and basic environments.[1][2] This stability allows for complex synthetic transformations on other parts of the molecule without premature cleavage of the protecting group.

The removal of the benzyl group, or deprotection, is a critical step in the synthesis of PEGylated molecules, enabling the subsequent attachment of payloads such as drugs, targeting ligands, or imaging agents. The choice of deprotection method is paramount to ensure high yields and maintain the integrity of the often-sensitive functional groups within the target molecule.

These application notes provide a comprehensive overview of the common methods for the deprotection of benzyl ethers in Benzyl-PEG linkers, complete with detailed experimental protocols, comparative data, and troubleshooting guidance to assist researchers in selecting and implementing the most suitable strategy for their specific application.

Comparison of Deprotection Methods

The selection of a deprotection method depends on several factors, including the chemical nature of the substrate, the presence of other functional groups, and the desired scale of the reaction. The following tables provide a summary of the most common methods for benzyl ether deprotection, along with typical reaction conditions and yields.

Table 1: Overview of Benzyl Ether Deprotection Methods

Deprotection MethodReagents & CatalystAdvantagesDisadvantagesTypical Yield (%)
Catalytic Hydrogenolysis H₂ gas, Pd/CHigh yield, clean reaction, volatile byproduct (toluene).Requires specialized hydrogenation equipment; not suitable for substrates with other reducible groups (e.g., alkenes, alkynes, azides).>95
Catalytic Transfer Hydrogenolysis Formic acid or Ammonium formate, Pd/CDoes not require pressurized H₂ gas; milder conditions.May require elevated temperatures; potential for side reactions with formic acid.85-95
Acid-Catalyzed Cleavage Lewis acids (e.g., BBr₃, BCl₃) or Brønsted acids (e.g., TFA)Effective for substrates sensitive to hydrogenation.Harsh conditions may cleave other acid-labile protecting groups; reagents can be corrosive and require careful handling.70-90
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Ozone (O₃)Orthogonal to reductive methods; mild, neutral conditions with DDQ.DDQ is used in stoichiometric amounts; potential for over-oxidation of other functional groups.80-95

Table 2: Quantitative Comparison of Reaction Conditions for Benzyl Ether Deprotection on PEG Linkers

MethodSubstrateCatalyst/Reagent (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)
Catalytic HydrogenolysisBenzyl-PEG-OH10% Pd/C (0.1 eq)Ethanol254-8>95
Catalytic Transfer HydrogenolysisBenzyl-PEG-Peptide10% Pd/C (cat.), Formic acid (5 eq)Methanol251-489-95
Catalytic Transfer HydrogenolysisBenzyl-PEG-Amine10% Pd/C (cat.), Ammonium formate (4 eq)Methanol25<0.25~92
Acid-Catalyzed CleavageBenzyl-PEG-AlkylBBr₃ (1.5 eq)Dichloromethane01-3~90
Oxidative CleavageBenzyl-PEG-Drug ConjugateDDQ (1.5 eq)Dichloromethane/Water251-684-96

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenolysis

This method is highly efficient for the cleavage of benzyl ethers and is considered one of the mildest and cleanest procedures.

Materials:

  • Benzyl-PEG linker

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or other suitable solvent

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Benzyl-PEG linker in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (5-10 mol% relative to the substrate) to the solution.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Introduce hydrogen gas to the flask. For a small-scale reaction, a balloon filled with hydrogen is sufficient. For larger scales, a Parr hydrogenator or similar apparatus should be used.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected PEG linker.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenolysis

This method is a convenient alternative to catalytic hydrogenation as it avoids the need for handling hydrogen gas.

Materials:

  • Benzyl-PEG linker

  • 10% Palladium on carbon (Pd/C)

  • Formic acid or Ammonium formate

  • Methanol or other suitable solvent

  • Celite®

Procedure:

  • Dissolve the Benzyl-PEG linker (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add formic acid (2-5 equivalents) or ammonium formate (3-10 equivalents) dropwise.[3]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. For less reactive substrates, the mixture can be heated to reflux (typically 60-80 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature (if heated).

  • Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.

Protocol 3: Deprotection by Acid-Catalyzed Cleavage using Boron Tribromide (BBr₃)

This method is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • Benzyl-PEG linker

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Benzyl-PEG linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the stirred solution.[3]

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 4: Deprotection by Oxidative Cleavage using DDQ

This method provides an orthogonal approach to reductive deprotection strategies.

Materials:

  • Benzyl-PEG linker

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the benzylated substrate in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (typically 1.1-1.5 equivalents per benzyl group) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can often be monitored by a color change as the DDQ is consumed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Deprotection_Mechanism cluster_hydrogenolysis Catalytic Hydrogenolysis Mechanism H2 H₂ PdC Pd/C Catalyst Surface H2->PdC Adsorption Adsorption of H₂ and Benzyl-PEG Ether PdC->Adsorption Cleavage Cleavage of C-O Bond Adsorption->Cleavage Desorption Desorption of Products Cleavage->Desorption ROH HO-PEG-OR Desorption->ROH Toluene Toluene Desorption->Toluene BnPEG Benzyl-PEG-OR BnPEG->PdC Experimental_Workflow Start Start: Benzyl-PEG Linker Reaction_Setup Dissolve in Solvent Add Catalyst/Reagent Start->Reaction_Setup Deprotection Deprotection Reaction (e.g., Hydrogenation) Reaction_Setup->Deprotection Monitoring Monitor Progress (TLC, LC-MS) Deprotection->Monitoring Monitoring->Deprotection Incomplete Workup Reaction Quench Catalyst Removal Monitoring->Workup Complete Purification Extraction and/or Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Deprotected PEG Linker Analysis->End Decision_Tree Start Substrate with Benzyl-PEG Linker Q1 Are other reducible groups present (alkenes, alkynes, azides)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is specialized hydrogenation equipment available? A1_Yes->Q2 Method1 Catalytic Hydrogenolysis A1_No->Method1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are acid-labile groups present? A2_Yes->Q3 Method2 Catalytic Transfer Hydrogenolysis A2_No->Method2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Method4 Oxidative Cleavage (e.g., DDQ) A3_Yes->Method4 Method3 Acid-Catalyzed Cleavage A3_No->Method3 ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_characterization ADC Characterization Start Benzyl-PEG-Linker Deprotection Benzyl Deprotection Start->Deprotection Activation Activate Deprotected Linker Deprotection->Activation Payload_Conjugation Conjugate to Cytotoxic Payload Activation->Payload_Conjugation Purify_Linker_Payload Purify Linker-Payload Conjugate Payload_Conjugation->Purify_Linker_Payload Conjugation Conjugate Linker-Payload to mAb Purify_Linker_Payload->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation Purify_ADC Purify Antibody-Drug Conjugate (ADC) Conjugation->Purify_ADC Analysis Characterize ADC (DAR, Purity, Aggregation) Purify_ADC->Analysis End Final ADC Product Analysis->End

References

Application Notes and Protocols for the Reaction of Benzyl-PEG16-alcohol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction of Benzyl-PEG16-alcohol with carboxylic acids, a critical conjugation method in the development of advanced therapeutics, particularly in the field of bioconjugation and drug delivery. This document outlines the underlying chemical principles, detailed experimental protocols, data presentation, and visualization of the associated workflows.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a valuable heterobifunctional linker, featuring a stable benzyl ether at one terminus and a reactive primary alcohol at the other. The reaction of the terminal hydroxyl group with a carboxylic acid, typically on a drug molecule or a targeting ligand, forms a stable ester linkage. This esterification is a cornerstone of creating advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

The incorporation of a PEG16 spacer offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic drug molecules.

  • Improved Pharmacokinetics: The hydrodynamic radius of the conjugated molecule is increased, leading to reduced renal clearance and a longer circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, decreasing the likelihood of an adverse immune response.

  • Controlled Drug Loading: The use of a discrete PEG linker allows for precise control over the stoichiometry of the conjugation reaction, resulting in a more homogeneous product.

Reaction Mechanism: Fischer-Speier Esterification

The reaction of this compound with a carboxylic acid proceeds via an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. The reaction is an equilibrium process and is typically driven to completion by removing water as it is formed or by using an excess of one of the reactants.

The mechanism involves the following key steps:

  • Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the this compound's hydroxyl group attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Experimental Protocols

While direct Fischer esterification is a classic method, for high-value and sensitive biomolecules, a two-step activation of the alcohol is often preferred to achieve higher yields and milder reaction conditions. Below are protocols for both direct esterification and a two-step activation and coupling approach.

Protocol 1: Direct Fischer Esterification of this compound with a Carboxylic Acid

This protocol describes a general procedure for the acid-catalyzed esterification. Optimization of reaction time and temperature may be necessary for specific carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a small molecule drug)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

  • Anhydrous toluene or dichloromethane (DCM) as solvent

  • Dean-Stark apparatus (for toluene) or molecular sieves (for DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Chromatography system for purification (e.g., silica gel chromatography or preparative HPLC)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2-1.5 equivalents) in anhydrous toluene.

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue the reaction for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel chromatography or preparative HPLC to obtain the pure Benzyl-PEG16-ester conjugate.

Protocol 2: Two-Step Synthesis via Activation of this compound

This method involves activating the terminal hydroxyl group of this compound to a better leaving group, such as a tosylate, followed by nucleophilic substitution with the carboxylate salt of the drug. This approach often provides higher yields under milder conditions.

Step 1: Activation of this compound (Tosylation)

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5-2.0 equivalents) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Benzyl-PEG16-tosylate.

Step 2: Coupling with Carboxylic Acid

Materials:

  • Benzyl-PEG16-tosylate (from Step 1)

  • Carboxylic acid-containing molecule

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents) and potassium carbonate or cesium carbonate (1.5 equivalents) in anhydrous DMF.

  • Add the Benzyl-PEG16-tosylate (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-60°C) for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or preparative HPLC.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a Benzyl-PEG16-ester conjugate.

ParameterDirect Fischer EsterificationTwo-Step Activation & Coupling
Carboxylic Acid Equivalents 1.2 - 1.51.2
Catalyst/Activating Agent H₂SO₄ or p-TsOH (catalytic)TsCl (1.2-1.5 eq), then K₂CO₃/Cs₂CO₃ (1.5 eq)
Solvent Toluene or DCMDCM, then DMF
Temperature Reflux (80-110°C)0°C to RT, then RT to 60°C
Reaction Time 4 - 24 hours12 - 24 hours (activation), 12 - 48 hours (coupling)
Typical Yield 60 - 80%75 - 95%
Purification Method Silica Gel Chromatography, Prep-HPLCSilica Gel Chromatography, Prep-HPLC

Characterization of Benzyl-PEG16-Ester Conjugates

The successful synthesis and purity of the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the ester bond and the integrity of the PEG chain and the conjugated molecule. The disappearance of the alcohol proton signal and the appearance of characteristic ester signals are indicative of a successful reaction.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the final conjugate.

Visualization of Workflows

Experimental Workflow for Two-Step Synthesis

The following diagram illustrates the key steps in the two-step synthesis of a Benzyl-PEG16-ester conjugate.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Purification & Analysis start_activation This compound reagents_activation TsCl, TEA, DCM start_activation->reagents_activation reaction_activation Tosylation Reaction (0°C to RT, 12-24h) start_activation->reaction_activation reagents_activation->reaction_activation product_activation Benzyl-PEG16-tosylate reaction_activation->product_activation reaction_coupling Coupling Reaction (RT to 60°C, 12-48h) product_activation->reaction_coupling start_coupling Carboxylic Acid base_coupling K2CO3 or Cs2CO3, DMF start_coupling->base_coupling start_coupling->reaction_coupling base_coupling->reaction_coupling final_product Benzyl-PEG16-ester Conjugate reaction_coupling->final_product purification Chromatography (HPLC/Silica Gel) final_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Caption: Workflow for the two-step synthesis of a Benzyl-PEG16-ester conjugate.

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the general workflow for constructing an antibody-drug conjugate where the drug is attached via a Benzyl-PEG16-ester linker.

G cluster_synthesis Drug-Linker Synthesis cluster_deprotection Linker Deprotection cluster_activation_conjugation Activation & Conjugation cluster_purification_analysis Purification & Characterization drug Carboxylic Acid Drug esterification Esterification Reaction drug->esterification linker This compound linker->esterification drug_linker Drug-PEG16-Benzyl (Ester Linkage) esterification->drug_linker deprotection Benzyl Deprotection (e.g., Hydrogenolysis) drug_linker->deprotection activated_linker Drug-PEG16-alcohol deprotection->activated_linker activation Alcohol Activation (e.g., to NHS ester) activated_linker->activation activated_drug_linker Activated Drug-Linker activation->activated_drug_linker conjugation Conjugation to mAb (e.g., Lysine residues) activated_drug_linker->conjugation antibody Monoclonal Antibody (mAb) antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (e.g., SEC, HIC) adc->purification characterization Characterization (e.g., DAR, Purity) purification->characterization

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Application Notes and Protocols for the Use of Benzyl-PEG16-alcohol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled synthesis of peptides. The choice of a linker, which tethers the nascent peptide chain to an insoluble resin, is a critical determinant of the overall success of the synthesis, influencing both yield and purity. Benzyl-PEG16-alcohol is a bifunctional linker that incorporates a benzyl alcohol moiety for attachment to the C-terminal amino acid and a 16-unit polyethylene glycol (PEG) chain.

The PEG component of the linker is hydrophilic, which can enhance the solubility of hydrophobic peptides and improve the solvation of the resin-bound peptide, potentially leading to higher yields and purity.[1][2] The benzyl alcohol group provides a stable ester linkage that is compatible with standard Fmoc-based SPPS and can be cleaved under acidic conditions to release the peptide with a C-terminal carboxylic acid.[3]

A significant application of PEGylated linkers like this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG chain in this compound can be advantageous in this context.

These application notes provide an overview of the use of this compound in SPPS, including detailed experimental protocols and expected outcomes.

Data Presentation

The following tables summarize representative quantitative data for peptide synthesis utilizing PEGylated linkers. It is important to note that specific performance metrics can vary depending on the peptide sequence, resin, and coupling conditions. The data presented here is a composite from literature on similar PEGylated and benzyl alcohol-type linkers to provide a reasonable expectation of performance.

Table 1: Representative Resin Loading Efficiency

ParameterTypical ValueNotes
Initial Resin Substitution 0.4 - 0.8 mmol/gVaries with the base resin.
First Amino Acid Loading Efficiency 85 - 98%Dependent on the amino acid and coupling method. Sterically hindered amino acids may have lower loading efficiencies.
Final Resin Loading 0.3 - 0.7 mmol/gCalculated after loading the first amino acid and capping unreacted sites.

Table 2: Expected Peptide Purity and Yield

ParameterTypical ValueNotes
Crude Peptide Purity (by RP-HPLC) 60 - 85%Highly sequence-dependent. Aggregation-prone or "difficult" sequences may result in lower purity.
Overall Yield of Crude Peptide 50 - 80%Based on the initial loading of the first amino acid.
Purity after HPLC Purification > 95%Dependent on the efficiency of the purification process.
Overall Yield of Purified Peptide 20 - 50%Accounts for losses during synthesis, cleavage, and purification.

Experimental Protocols

The following protocols are adapted from standard procedures for Fmoc-based solid-phase peptide synthesis on benzyl alcohol-type resins.

Protocol 1: Attachment of this compound to a Hydroxymethyl-Functionalized Resin (e.g., Wang Resin)

This protocol describes the initial functionalization of a resin with the this compound linker.

Materials:

  • Hydroxymethyl resin (e.g., Wang resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Swell the hydroxymethyl resin (1.0 eq) in anhydrous DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (3.0 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the resin.

  • Add DMAP (0.1 eq) to the resin suspension.

  • Add DIC (3.0 eq) to the resin suspension.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • To cap any unreacted hydroxyl groups, suspend the resin in DCM and add acetic anhydride (5.0 eq) and DIPEA (5.0 eq). Agitate for 1 hour.

  • Drain the capping solution and wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 2: Loading the First Fmoc-Amino Acid onto the this compound Functionalized Resin

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acid

  • DIC

  • DMAP

  • DCM, anhydrous

  • DMF, anhydrous

Procedure:

  • Swell the this compound functionalized resin (1.0 eq) in anhydrous DCM for 30 minutes.

  • Drain the DCM.

  • In a separate flask, dissolve the Fmoc-protected amino acid (3.0 eq) in a minimal amount of anhydrous DMF.

  • Add the Fmoc-amino acid solution to the resin.

  • Add DMAP (0.1 eq) to the resin suspension.

  • Add DIC (3.0 eq) to the resin suspension.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction using a Kaiser test to check for the presence of free primary amines (unreacted hydroxyl groups from the linker). The test should be negative.

  • Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the first amino acid using a spectrophotometric method to measure the amount of piperidine-fulvene adduct released upon Fmoc deprotection.

Protocol 3: Standard Fmoc-SPPS Cycle

This protocol outlines the iterative steps for elongating the peptide chain.

Materials:

  • Fmoc-protected amino acid loaded resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF

  • DCM

  • MeOH

Procedure:

  • Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and by-products.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3.0 eq) with a coupling reagent (e.g., HBTU, 2.9 eq) and a base (e.g., DIPEA, 6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide from the Resin and Deprotection of Side Chains

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) synthesized using linkers like this compound function by inducing the degradation of a target protein of interest (POI). The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ub Ubiquitin Ub_POI Polyubiquitinated POI Ub->Ub_POI transferred to POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments degrades into

Caption: General mechanism of PROTAC-mediated protein degradation.

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) using a linker such as this compound. The process is cyclical, involving repeated steps of deprotection, washing, and coupling to build the peptide chain on the solid support.

SPPS_Workflow Start Start: This compound functionalized resin Load_AA1 Load First Fmoc-Amino Acid Start->Load_AA1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling Couple Next Fmoc-Amino Acid Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Repeat Repeat Cycle for Each Amino Acid Wash_2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage No (Sequence Complete) Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Purified Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG16-alcohol Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reactions of Benzyl-PEG16-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for coupling molecules to the terminal hydroxyl group of this compound?

A1: The terminal hydroxyl group of this compound is not inherently reactive and generally requires either activation of the hydroxyl group itself or activation of the molecule to be coupled. The most common and effective strategies include:

  • Esterification with Carboxylic Acids: This is a widely used method where the carboxylic acid is activated using a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). To increase efficiency and minimize side reactions, an additive like N-hydroxysuccinimide (NHS) is often included to form a more stable active ester intermediate.[1]

  • Activation of the PEG-alcohol: The terminal hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. This activated PEG can then readily react with nucleophiles like amines or thiols.[1][2]

  • Mitsunobu Reaction: This reaction allows for the conversion of the primary alcohol into a variety of functional groups, including esters, by reacting it with a nucleophile (like a carboxylic acid), triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This method is particularly useful as it proceeds with a complete Walden inversion of the alcohol stereocenter.

  • Isocyanate Coupling: The hydroxyl group can react with an isocyanate to form a stable carbamate linkage.

Q2: Why is the benzyl group present on the PEG chain?

A2: The benzyl group serves as a protective group for one end of the polyethylene glycol (PEG) chain. This allows for the selective modification of the terminal hydroxyl group at the other end. The benzyl group can be removed at a later stage in the synthesis if a free hydroxyl group is required at that position.

Q3: How can I monitor the progress of my coupling reaction?

A3: The progress of the coupling reaction can be monitored using various analytical techniques. The choice of method depends on the properties of your starting materials and product. Common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to monitor the disappearance of reactants and the appearance of the product. Reverse-phase HPLC (RP-HPLC) is often suitable for separating the more hydrophobic PEGylated product from the starting PEG-alcohol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, confirming the identity of the product and helping to identify any side products.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

LowYieldTroubleshooting Start Low/No Yield Observed CheckActivation Verify Activation of Coupling Partner Start->CheckActivation CheckConditions Review Reaction Conditions CheckActivation->CheckConditions Activation Confirmed IncreaseEquivalents Increase Equivalents of Activating Agents (e.g., 1.5-2 eq. EDC/NHS) CheckActivation->IncreaseEquivalents Insufficient Activation CheckReagents Assess Reagent Quality CheckConditions->CheckReagents Conditions Appear Optimal OptimizepH Optimize pH (e.g., 4.5-6.0 for EDC activation, 7.0-8.0 for coupling) CheckConditions->OptimizepH Suboptimal pH IncreaseTemp Gradually Increase Temperature (monitor for degradation) CheckConditions->IncreaseTemp Low Temperature IncreaseTime Increase Reaction Time CheckConditions->IncreaseTime Short Reaction Time CheckSolubility Examine Reactant Solubility CheckReagents->CheckSolubility Reagents are Good UseFreshReagents Use Fresh/Anhydrous Reagents and Solvents CheckReagents->UseFreshReagents Degraded/Wet Reagents CoSolvent Add a Co-solvent to Improve Solubility CheckSolubility->CoSolvent Poor Solubility PurificationTroubleshooting Start Difficulty in Purification IdentifyImpurities Identify Major Impurities (TLC, LC-MS) Start->IdentifyImpurities UnreactedPEG Unreacted this compound IdentifyImpurities->UnreactedPEG CouplingReagentByproducts Coupling Reagent Byproducts IdentifyImpurities->CouplingReagentByproducts OtherImpurities Other Impurities IdentifyImpurities->OtherImpurities RPHPLC Optimize RP-HPLC (adjust gradient, mobile phase) UnreactedPEG->RPHPLC SEC Size-Exclusion Chromatography (SEC) (ensure appropriate pore size) UnreactedPEG->SEC AqueousWash Aqueous Wash (for water-soluble byproducts like EDC urea) CouplingReagentByproducts->AqueousWash FlashChromatography Flash Chromatography (optimize solvent system) CouplingReagentByproducts->FlashChromatography OtherImpurities->RPHPLC OtherImpurities->FlashChromatography EDCCouplingWorkflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification DissolveAcid Dissolve Carboxylic Acid in Anhydrous Solvent AddReagents Add EDC (1.5 eq) and NHS (1.5 eq) DissolveAcid->AddReagents StirActivation Stir at RT for 15-30 min AddReagents->StirActivation AddPEG Add this compound (1.0 eq) StirActivation->AddPEG StirCoupling Stir at RT for 4-24 h AddPEG->StirCoupling Monitor Monitor by TLC/LC-MS StirCoupling->Monitor Purify Purify Product Monitor->Purify

References

Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG16-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving Benzyl-PEG16-alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and subsequent reactions of this compound, particularly focusing on issues related to low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common reaction for synthesizing this compound, and what are the key factors for a high yield?

The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a PEG16-alcohol followed by a nucleophilic substitution (SN2) reaction with a benzyl halide (e.g., benzyl bromide).

For a successful high-yield synthesis, the following factors are critical:

  • Anhydrous Conditions: Water can hydrolyze the benzylating agent and react with the strong base used for deprotonation, significantly reducing the yield. All glassware should be flame-dried, and anhydrous solvents and reagents must be used.

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the PEG16-alcohol. Sodium hydride (NaH) is a common and effective choice.

  • Solvent Selection: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is typically preferred as it can dissolve the reactants and facilitate the SN2 reaction.

  • Reaction Temperature: The reaction is often started at a lower temperature (e.g., 0 °C) during the deprotonation step and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Stoichiometry: To favor the mono-benzylated product when starting from a PEG16-diol, a large excess of the diol is used relative to the benzyl halide.

Q2: My this compound synthesis has a low yield. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield in This compound Reaction check_reaction_completion 1. Incomplete Reaction? start->check_reaction_completion check_side_reactions 2. Presence of Side Reactions? check_reaction_completion->check_side_reactions No solution_completion Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Use a stronger base check_reaction_completion->solution_completion Yes check_purification 3. Product Loss During Purification? check_side_reactions->check_purification No solution_side_reactions Minimize Side Reactions: - Ensure anhydrous conditions - Use a non-hindered base - Control temperature check_side_reactions->solution_side_reactions Yes solution_purification Optimize Purification: - Use appropriate chromatography - Minimize aqueous washes - Check for product adsorption check_purification->solution_purification Yes end Improved Yield check_purification->end No solution_completion->end solution_side_reactions->end solution_purification->end

Caption: A troubleshooting workflow for diagnosing and addressing low yields.

Q3: How can I monitor the progress of my reaction to ensure it has gone to completion?

Monitoring the reaction is crucial to determine the optimal reaction time and to confirm the consumption of starting materials.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the progress of the reaction. The benzylated product will be less polar than the starting PEG16-alcohol and will have a higher Rf value.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reverse-phase HPLC can be used. The more hydrophobic this compound will have a longer retention time compared to the starting PEG alcohol.

Q4: What are the common side reactions that can lower the yield of this compound?

Several side reactions can compete with the desired Williamson ether synthesis.

SideReactions PEG_OH PEG16-OH Alkoxide PEG16-O⁻Na⁺ PEG_OH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Elimination_Product Elimination Byproduct (e.g., Stilbene from benzyl halide) Base->Elimination_Product E2 Elimination Desired_Product Benzyl-PEG16-OH (Desired Product) Alkoxide->Desired_Product SN2 Attack Dibenzylated_Product Benzyl-PEG16-O-Benzyl (If starting from diol) Alkoxide->Dibenzylated_Product Further Reaction Benzyl_Halide Benzyl-Br Benzyl_Halide->Desired_Product Benzyl_Halide->Elimination_Product Hydrolysis_Product Benzyl Alcohol (from Hydrolysis) Benzyl_Halide->Hydrolysis_Product Hydrolysis Benzyl_Halide->Dibenzylated_Product Water H₂O (impurity) Water->Hydrolysis_Product

Caption: Potential reaction pathways in this compound synthesis.

  • Elimination Reaction: The strong base used can promote an E2 elimination reaction with the benzyl halide, leading to the formation of stilbene, especially at higher temperatures.

  • Hydrolysis: Any residual water in the reaction mixture can hydrolyze the benzyl halide to form benzyl alcohol.

  • Di-benzylation: If starting from PEG16-diol, reaction at both hydroxyl groups can occur, leading to the formation of a di-benzylated byproduct. Using a large excess of the PEG16-diol can minimize this.

Q5: I am losing a significant amount of product during purification. What can I do to improve my recovery?

Product loss during purification is a common issue. Here are some tips to minimize it:

  • Extraction: Due to the hydrophilic nature of the PEG chain, this compound may have some solubility in water. Minimize the number of aqueous washes during the workup. If significant product loss to the aqueous phase is suspected, consider back-extracting the aqueous layers with a more polar organic solvent like dichloromethane (DCM).

  • Chromatography:

    • Column Choice: For silica gel chromatography, a gradient elution, for instance from pure DCM to a mixture of DCM and methanol, can effectively separate the less polar di-benzylated byproduct and the more polar unreacted diol from the desired mono-benzylated product.

    • Reverse-Phase HPLC: This is a powerful technique for purifying PEGylated compounds. The increased hydrophobicity of the benzylated product allows for good separation from the unreacted PEG-alcohol.

  • Adsorption to Surfaces: PEGylated molecules can sometimes adhere to glass or plastic surfaces. Using low-adsorption labware or pre-treating glassware with a siliconizing agent can mitigate this.

Quantitative Data Summary

The following tables provide representative data for the Williamson ether synthesis of Benzyl-PEG-alcohols. Disclaimer: This data is illustrative and compiled from general knowledge of the Williamson ether synthesis and data for similar PEGylated molecules. Optimal conditions for this compound may vary.

Table 1: Effect of Base and Solvent on a Representative Benzylation Reaction

EntryBase (equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
1NaH (1.1)Anhydrous THF0 to RT12-2450-70
2NaH (1.1)Anhydrous DMF0 to RT12-2460-80
3KOtBu (1.1)Anhydrous THF0 to RT12-2455-75
4NaOH (2.0)Toluene/Water (PTC)808-1640-60

Table 2: Troubleshooting Guide with Expected Outcomes

IssueParameter to ModifyModificationExpected Outcome
Incomplete ReactionReaction TimeIncrease from 12h to 24hIncreased conversion of starting material.
TemperatureIncrease from RT to 50°CFaster reaction rate, but may increase elimination byproducts.
Side Product FormationPurity of ReagentsUse freshly dried solvents and new reagentsReduced hydrolysis and other side reactions.
Product Loss during WorkupExtractionMinimize aqueous washesIncreased recovery of the crude product.
Poor SeparationChromatographyOptimize gradient elutionBetter separation of product from impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline for the synthesis of mono-benzylated PEG16-alcohol starting from PEG16-diol.

Materials:

  • Hexadecaethylene glycol (PEG16-diol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a 5-fold excess of PEG16-diol.

  • Dissolution: Anhydrous THF is added to dissolve the PEG16-diol under a nitrogen atmosphere.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents relative to the desired amount of mono-substituted product) is added portion-wise. The reaction is allowed to stir for 1 hour at room temperature.

  • Benzylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1 equivalent) is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or HPLC.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water to destroy any unreacted NaH.

  • Solvent Removal: The THF is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting aqueous residue is extracted three times with DCM.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography

Procedure:

  • Column Preparation: A silica gel column is packed using a slurry method with a suitable non-polar solvent (e.g., dichloromethane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0% to 10% methanol).

  • Fraction Analysis: Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product. The di-benzylated byproduct (less polar) will elute first, followed by the desired mono-benzylated product, and finally the unreacted diol (more polar).

  • Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Preventing side reactions during Benzyl-PEG16-alcohol conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the conjugation of Benzyl-PEG16-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the conjugation of this compound?

A1: The primary side reactions involve the activation of the terminal alcohol and potential reactions at the benzylic position. Key side reactions include:

  • Oxidation of the benzyl ether: The benzylic position is susceptible to oxidation, which can lead to the formation of benzaldehyde or benzoic acid derivatives, especially if oxidizing agents are present.

  • Formation of Alkyl Halides: During the activation of the alcohol with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of amine bases like triethylamine, the formation of the corresponding PEG-chloride can occur as a side product.[1][2]

  • Debenzylation: The benzyl ether is sensitive to strongly acidic conditions and catalytic hydrogenation, which can lead to the cleavage of the benzyl protecting group.[3][4]

  • Incomplete Activation: The activation of the terminal alcohol to a better leaving group (e.g., tosylate or mesylate) may be incomplete, leading to low yields of the desired conjugate.

  • Hydrolysis of Activated PEG: Activated PEG species, such as PEG-tosylate or PEG-mesylate, are susceptible to hydrolysis in the presence of water, which will regenerate the starting PEG-alcohol.

Q2: How can I prevent the formation of PEG-chloride during the activation of this compound with tosyl chloride?

A2: The formation of the alkyl chloride is a known side reaction when using tosyl chloride in combination with bases like triethylamine, where the chloride ion from triethylammonium hydrochloride acts as a nucleophile.[1] To minimize this side reaction, consider the following:

  • Use a non-nucleophilic base: Pyridine is a commonly used alternative to triethylamine for tosylation and is less likely to generate nucleophilic halide ions.

  • Use methanesulfonyl chloride (MsCl): Mesylates are also excellent leaving groups, and the use of MsCl with triethylamine is less reported to cause chloride formation.

  • Use methanesulfonic anhydride: This reagent avoids the introduction of chloride ions altogether, thus eliminating the possibility of this specific side reaction.

Q3: My final conjugate shows a loss of the benzyl group. What could be the cause?

A3: The benzyl group is generally stable under mild basic and acidic conditions used for many conjugation reactions. However, it can be cleaved under specific conditions:

  • Strongly Acidic Conditions: Exposure to strong acids can lead to the cleavage of the benzyl ether. Ensure that the pH of your reaction and purification steps does not fall into a strongly acidic range.

  • Catalytic Hydrogenation: The benzyl group is readily removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst). Avoid these conditions if the benzyl group needs to be retained.

Q4: What is the best way to activate the alcohol group of this compound for conjugation to an amine?

A4: A common and effective method is a two-step process:

  • Activation of the alcohol: Convert the terminal hydroxyl group into a good leaving group. This is typically done by reacting the this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This forms a PEG-tosylate or PEG-mesylate.

  • Nucleophilic substitution: The resulting activated PEG can then be reacted with the primary amine, which displaces the tosylate or mesylate group to form a stable secondary amine linkage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Analytical Method for Detection
Low Conjugation Yield Incomplete activation of the PEG-alcohol.- Increase the molar excess of the activating agent (e.g., TsCl, MsCl).- Ensure anhydrous reaction conditions as activating agents are moisture-sensitive.- Optimize reaction time and temperature for the activation step.HPLC, NMR of the activated PEG intermediate.
Hydrolysis of the activated PEG.- Perform the conjugation step immediately after activating and purifying the PEG.- Use anhydrous solvents for the conjugation reaction.HPLC to detect regenerated PEG-alcohol.
Side reaction forming PEG-chloride.- Use pyridine instead of triethylamine as the base during activation with TsCl.- Consider using methanesulfonic anhydride as the activating agent.Mass Spectrometry (MS) to detect the mass of the chlorinated PEG.
Presence of an Impurity with a Mass Corresponding to the Loss of the Benzyl Group Debenzylation during the reaction or workup.- Avoid strongly acidic conditions (pH < 3).- Do not use catalytic hydrogenation for any step if the benzyl group is desired in the final product.MS, NMR to confirm the absence of benzyl protons.
Unidentified Side Products Oxidation of the benzylic position.- Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Avoid any unnecessary exposure to oxidizing agents.MS to detect masses corresponding to the addition of oxygen atoms. NMR to look for aldehyde or carboxylic acid protons.
Reaction with the solvent.- Choose an inert solvent for the reaction (e.g., dichloromethane, acetonitrile).- Avoid solvents that can react with the activating agents or the activated PEG.GC-MS of the reaction mixture to identify solvent-related byproducts.

Experimental Protocols

Protocol 1: Activation of this compound with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with a cold, dilute HCl solution to remove excess pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the solid product by filtration and dry under vacuum.

Quantitative Data Summary (Illustrative)

ParameterValue
Molar Ratio (PEG-OH:TsCl:Pyridine)1 : 1.5 : 2.5
Reaction Temperature0 °C to Room Temperature
Reaction Time18 hours
Typical Yield of PEG-OTs> 90%
Purity (by HPLC)> 95%
Protocol 2: Conjugation of Activated Benzyl-PEG16-OTs with a Primary Amine

This protocol details the reaction of the activated PEG-tosylate with a primary amine-containing molecule.

Materials:

  • Benzyl-PEG16-OTs (from Protocol 1)

  • Amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add TEA or DIPEA (2-3 equivalents) to the solution.

  • In a separate flask, dissolve Benzyl-PEG16-OTs (1 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the Benzyl-PEG16-OTs solution to the stirred amine solution.

  • Stir the reaction at room temperature for 24-48 hours. The reaction temperature can be moderately increased (e.g., to 40-50 °C) to accelerate the reaction if the amine is not heat-sensitive.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, the product can be purified by size exclusion chromatography (SEC) or reversed-phase HPLC.

Visualizations

Experimental Workflow: Two-Step Conjugation of this compound to an Amine```dot

G cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Nucleophilic Substitution Start This compound Reagents1 TsCl or MsCl Pyridine or TEA DCM, 0°C to RT Activation Formation of PEG-Tosylate or PEG-Mesylate Purification1 Purification of Activated PEG ActivatedPEG Benzyl-PEG16-OTs/OMs Purification1->ActivatedPEG Reagents2 Primary Amine (R-NH2) Base (e.g., TEA) DMF, RT Conjugation Formation of PEG-Amine Conjugate Purification2 Purification of Final Conjugate FinalProduct Final Conjugate

Caption: Key side reactions in this compound conjugation and their prevention.

References

Technical Support Center: Monitoring Benzyl-PEG16-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for monitoring Benzyl-PEG16-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format. Here you will find detailed experimental protocols, data interpretation guides, and visual workflows to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a this compound reaction?

A this compound reaction is a chemical transformation where the terminal primary alcohol group of a this compound molecule is modified. This molecule is a polyethylene glycol (PEG) linker, often used to connect a molecule of interest to another substrate, such as a protein or a small molecule drug. The reaction typically involves forming an ester, ether, or another functional group at the alcohol position.[1]

Q2: Why is it crucial to monitor the reaction's progress?

Monitoring the reaction is essential for several reasons[1]:

  • Determine Reaction Completion: To ensure all the starting material has been consumed, which helps to maximize yield and simplify the purification process.

  • Optimize Reaction Conditions: Allows for the adjustment of parameters like temperature, time, or catalyst concentration for improved efficiency.

  • Identify Side Products: Enables the early detection of unwanted byproducts.

  • Prevent Over-reaction or Degradation: Some reactions may lead to the degradation of the product if allowed to proceed for too long.

Q3: What are the most common analytical techniques for monitoring this type of reaction?

The most common methods for monitoring a this compound reaction rely on distinguishing the starting material from the product based on differences in their polarity, molecular weight, or chemical structure. These techniques include[1]:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

Q4: How do I know when the reaction is complete?

A reaction is generally considered complete when the analytical technique being used shows the complete disappearance of the starting material (this compound) and the stabilization of the product's signal. For instance, on a TLC plate, the spot corresponding to the starting material should no longer be visible.

Troubleshooting Common Issues in Reaction Monitoring

This section addresses common issues encountered when monitoring this compound reactions.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Issue Identified During\nReaction Monitoring", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; issue1 [label="TLC: No new spot, starting\nmaterial spot unchanged", fillcolor="#F1F3F4", fontcolor="#202124"]; issue2 [label="TLC/HPLC: Overlapping\nspots/peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; issue3 [label="TLC/HPLC: Multiple new\nspots/peaks observed", fillcolor="#F1F3F4", fontcolor="#202124"]; issue4 [label="MS: Complex or uninterpretable\nspectrum", fillcolor="#F1F3F4", fontcolor="#202124"];

solution1 [label="Check Reagents & Conditions:\n- Purity and activity of reagents\n- Reaction temperature and concentration\n- Catalyst presence and solubility", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solution2 [label="Optimize Separation Method:\n- Adjust mobile phase polarity (TLC/HPLC)\n- Change column type (HPLC)\n- Use a different staining method (TLC)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solution3 [label="Investigate Side Reactions:\n- Analyze starting material purity\n- Consider alternative reaction pathways\n- Use MS to identify masses of byproducts", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solution4 [label="Refine MS Analysis:\n- Use post-column amine addition\n- Adjust ionization source settings\n- Employ deconvolution software", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> issue1 [label="No reaction apparent"]; start -> issue2 [label="Poor separation"]; start -> issue3 [label="Impurity/Side product formation"]; start -> issue4 [label="Data interpretation issues"];

issue1 -> solution1 [color="#4285F4"]; issue2 -> solution2 [color="#34A853"]; issue3 -> solution3 [color="#EA4335"]; issue4 -> solution4 [color="#5F6368"]; } A troubleshooting guide for common reaction monitoring issues.

Q: My TLC shows no new spot, and the starting material spot hasn't moved. What's wrong?

A: This indicates that the reaction has likely not initiated. You should:

  • Check Reagents: Ensure your reagents are pure and active. Some coupling reagents are sensitive to moisture and may have degraded.

  • Verify Conditions: Double-check the reaction temperature, concentration, and solvent. Confirm that any necessary catalyst was added.

  • Solubility: Make sure all reactants are soluble in the chosen solvent at the reaction temperature.

Q: The spots for my starting material and product are overlapping on the TLC plate.

A: This occurs when there is a small polarity difference between the two compounds. To resolve this:

  • Change Mobile Phase: Adjust the polarity of your eluent. A more nonpolar system (e.g., increasing the hexane-to-ethyl acetate ratio) may improve separation. Adding a small amount of a more polar solvent like methanol can also be effective.

Q: I'm seeing multiple new spots on my TLC plate or multiple new peaks in my HPLC chromatogram. What are they?

A: This suggests the formation of side products or the presence of impurities in your starting materials. You should:

  • Investigate Side Reactions: Consider possible side reactions, such as reactions at other functional groups on your molecule or dimerization.

  • Check Starting Material Purity: Analyze your starting materials to ensure they are pure.

  • Consider Degradation: The product or reactants might be degrading under the reaction conditions. Try running the reaction at a lower temperature or for a shorter duration. Mass spectrometry can be invaluable for identifying the masses of these unknown species.

Analytical Techniques: Protocols and Data Interpretation

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress by separating components based on polarity.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio is optimized to achieve good separation.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting: Apply a small spot of the diluted reaction mixture and a co-spot of the starting material onto the baseline of the TLC plate.

  • Development: Place the plate in a sealed chamber containing the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under UV light (if compounds are UV-active) or by staining (e.g., with potassium permanganate or iodine).

Data Interpretation:

ComponentExpected Rf ValueRationale
This compound (Starting Material) Lower RfThe terminal alcohol group makes it more polar, causing it to adhere more strongly to the silica gel and travel a shorter distance up the plate.
Product (e.g., Ester or Ether) Higher RfThe conversion of the polar alcohol to a less polar functional group reduces its interaction with the silica gel, allowing it to travel further with the mobile phase.

Troubleshooting TLC:

IssuePossible CauseRecommendation
Streaking spots Sample is too concentrated; compound is highly polar.Dilute the sample; add a small amount of a polar solvent like methanol to the mobile phase.
Spots remain on the baseline Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.
Spots run with the solvent front Mobile phase is too polar.Increase the proportion of the nonpolar solvent in the mobile phase.
High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and quantitative analysis for monitoring reaction progress. Reversed-phase HPLC is commonly used for PEGylated compounds.

Experimental Protocol:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm). A Charged Aerosol Detector (CAD) can be used to detect non-chromophoric species.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Data Interpretation:

ComponentExpected Retention TimeRationale
This compound (Starting Material) ShorterBeing more polar, it will have less affinity for the nonpolar C18 stationary phase and will elute earlier.
Product (e.g., Ester or Ether) LongerThe product is typically more hydrophobic (less polar) and will interact more strongly with the stationary phase, resulting in a longer retention time.

dot graph "HPLC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes sample [label="Reaction Aliquot", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prepare [label="Dilute in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Inject into\nHPLC System", fillcolor="#F1F3F4", fontcolor="#202124"]; separate [label="Separation on\nC18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="UV Detection\n(e.g., 254 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Chromatogram:\n- Retention Times\n- Peak Areas", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges sample -> prepare; prepare -> inject; inject -> separate; separate -> detect; detect -> analyze; } A typical experimental workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to monitor the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol:

  • Sample Preparation: Take an aliquot from the reaction, remove the solvent under vacuum, and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

Data Interpretation: The most significant change will be observed for the protons on the carbon adjacent to the alcohol oxygen (-CH₂-OH). This signal will shift upon conversion to an ester or ether.

GroupStarting Material (Benzyl-PEG16-OH)Product (e.g., Benzyl-PEG16-OR)
-CH₂-OH Signal around 3.7 ppmShifts downfield (e.g., to ~4.2 ppm for an ester)
PEG backbone (-CH₂CH₂O-) Large signal around 3.6 ppmRemains largely unchanged
Benzyl group (Ar-CH₂-) Signal around 4.5 ppmMay show a slight shift
Aromatic protons Signals between 7.2-7.4 ppmMay show slight shifts
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. Due to the nature of PEG, the spectrum will show a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit).

Experimental Protocol:

  • Ionization Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS).

  • Sample Preparation: Dilute a sample of the reaction mixture or the purified product. For MALDI-TOF, co-crystallize the sample with a suitable matrix. For ESI-MS, infuse the diluted sample directly.

  • Data Acquisition: Acquire the mass spectrum.

Data Interpretation: A successful reaction is confirmed by observing a new peak distribution shifted to a higher m/z value corresponding to the product's mass.

TechniqueTypical Observation
MALDI-TOF MS A bell-shaped distribution of peaks centered around the average molecular weight of the product.
ESI-MS A series of peaks representing different charge states of the product, which can be deconvoluted to determine the molecular weight.

Troubleshooting MS:

  • Complex Spectra: PEGylated molecules can produce complex spectra with multiple charge states. Post-column addition of an amine like triethylamine (TEA) can help to reduce charge state complexity and simplify the spectrum.

References

Technical Support Center: Purification of Benzyl-PEG16-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Benzyl-PEG16-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The synthesis of this compound, likely through a Williamson ether synthesis, can result in several common impurities:

  • Unreacted Starting Materials: This includes residual Benzyl alcohol (or benzyl halide) and the starting PEG16-diol.[1][2]

  • Dibenzylated Byproduct: The reaction can sometimes occur at both ends of the PEG16-diol, resulting in a dibenzyl-PEG16 species.[2]

  • Oxidation Products: Benzyl alcohol can slowly oxidize in the presence of air to form benzaldehyde and benzoic acid.[1][3]

  • PEG Oligomers of Different Lengths: The starting PEG reagent may not be perfectly monodisperse and could contain shorter or longer PEG chains.

Q2: Which chromatographic technique is best for purifying this compound?

A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and widely used technique for purifying PEGylated molecules. This method separates compounds based on their hydrophobicity. Since the addition of the benzyl group increases the hydrophobicity of the PEG chain, this compound will be retained longer on an RP-HPLC column (like a C8 or C18) than the unreacted, more hydrophilic PEG16-diol, allowing for excellent separation.

Q3: My HPLC peaks for the PEG conjugate are very broad. What is causing this?

A3: Peak broadening in the HPLC analysis of PEGylated compounds is a common issue. It is often caused by the polydispersity of the PEG chain itself. Even a seemingly monodisperse PEG16 can have a small distribution of chain lengths, and each of these slightly different molecules will have a slightly different retention time, leading to a broad peak. Other causes can include secondary interactions with the column's stationary phase (peak tailing) or column overloading.

Q4: How can I remove unreacted benzyl alcohol from my product?

A4: Unreacted benzyl alcohol can typically be removed through several methods. A simple liquid-liquid extraction can be effective; washing the organic solution of your crude product with an aqueous base can help remove acidic impurities, and subsequent washes can partition the relatively polar benzyl alcohol. For higher purity, RP-HPLC is very effective at separating the more hydrophobic benzyl alcohol from the larger PEGylated product. In some specific formulations, centrifugation has also been reported to effectively remove benzyl alcohol.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery / Yield Product adsorption to labware: PEGylated molecules can adhere to glass and plastic surfaces.Use low-adsorption labware or pre-treat glassware with a siliconizing agent.
Product loss during extraction: The product may have some solubility in the aqueous phase.Perform a back-extraction of the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the lost product.
Irreversible binding to column: The conjugate may be strongly or irreversibly binding to the chromatography column matrix.Try a different column chemistry (e.g., C8 instead of C18) or modify the mobile phase to reduce non-specific binding.
Poor Separation of Product and Starting PEG-Diol Inappropriate HPLC column: The selected stationary phase may not provide enough selectivity.Select a column with a suitable stationary phase (e.g., C18 is generally a good starting point for PEGylated compounds) and appropriate pore size.
Suboptimal gradient elution: A steep gradient may not provide sufficient resolution.Optimize the gradient profile. A shallower gradient around the expected elution time of the components can significantly improve resolution.
Peak Tailing in HPLC Secondary analyte interactions: Free silanol groups on the silica-based column can interact with the analyte, causing tailing.Use a high-quality, end-capped column to minimize free silanol groups. Adjusting the mobile phase pH can also help.
Column overload: Injecting too much sample can lead to peak distortion.Reduce the amount of sample injected onto the column.

Purification Method Comparison

Purification Method Principle of Separation Effectiveness for this compound Purity Achievable
Reverse-Phase HPLC (RP-HPLC) HydrophobicityExcellent. Effectively separates the more hydrophobic benzylated product from the unreacted PEG-diol and benzyl alcohol.>98%
Normal-Phase / Flash Chromatography PolarityGood. Can separate the target compound from less polar impurities like the dibenzylated byproduct and more polar impurities like the unreacted diol.90-98%
Liquid-Liquid Extraction Partitioning between immiscible solventsFair. Useful for initial workup to remove some unreacted starting materials and byproducts, but not for high-purity isolation.<90%
Size-Exclusion Chromatography (SEC) Hydrodynamic volume (size)Limited. The size difference between this compound and unreacted PEG16-diol is very small, making separation inefficient.Poor

Detailed Experimental Protocol: Preparative RP-HPLC

This protocol provides a starting point for purifying this compound conjugates. Optimization will be required based on your specific crude product mixture and instrumentation.

  • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 50:50 mixture of Solvent A and B. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • HPLC Program:

    • Flow Rate: 18-20 mL/min.

    • Detection: UV at 254 nm (for the benzyl group).

    • Gradient:

      • 0-5 min: 30% B

      • 5-45 min: Linear gradient from 30% to 80% B

      • 45-50 min: 80% B

      • 50-55 min: Return to 30% B

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (30% B) until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Collect fractions corresponding to the main product peak. The this compound should elute after the unreacted PEG16-diol but before any potential dibenzylated byproduct.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the purified product.

Visualizations

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction Crude->Extract Concentrate1 Concentrate Organic Phase Extract->Concentrate1 HPLC Preparative RP-HPLC Concentrate1->HPLC Analyze Analyze Fractions (Analytical HPLC) HPLC->Analyze Combine Combine Pure Fractions Analyze->Combine Final Solvent Removal (Lyophilization) Combine->Final Product Pure Product (>98%) Final->Product G start Low Purity After HPLC cause1 Co-elution with Starting Material? start->cause1 cause2 Broad or Tailing Peaks? start->cause2 sol1 Use a shallower gradient to increase resolution. cause1->sol1 Yes sol2 Switch to a column with different selectivity (e.g., C8). cause1->sol2 Yes sol3 Reduce sample load to prevent overloading. cause2->sol3 Yes sol4 Use a high-quality end-capped column. cause2->sol4 Yes

References

Technical Support Center: Improving the Solubility of Benzyl-PEG16-alcohol Constructs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Benzyl-PEG16-alcohol constructs. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule, possessing both a hydrophilic (water-loving) polyethylene glycol (PEG) chain and a hydrophobic (water-fearing) benzyl group. The PEG16 chain generally imparts good water solubility. However, the hydrophobic benzyl group can lead to challenges in aqueous solutions, particularly at higher concentrations where the molecules may self-assemble into micelles or aggregates. Its solubility is also influenced by temperature and the polarity of the solvent.

Q2: In which solvents is this compound typically soluble?

A2: this compound is soluble in a range of common laboratory solvents. While specific quantitative data is limited, a qualitative assessment of its solubility is presented in the table below.

SolventSolubilityNotes
WaterModerately SolubleSolubility is dependent on concentration and temperature. Gentle heating and agitation may be required.
Phosphate Buffered Saline (PBS, pH 7.4)Moderately SolubleGenerally well-soluble, but high salt concentrations could potentially decrease solubility.
EthanolHighly SolubleReadily dissolves in ethanol.
Dimethylformamide (DMF)Highly SolubleReadily dissolves in DMF.
Dichloromethane (DCM)Highly SolubleReadily dissolves in DCM.

Q3: Can I heat the solution to improve the dissolution of this compound?

A3: Yes, gentle heating can facilitate the dissolution of this compound. It is recommended to warm the solution to 37°C. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For long-term stability, it is recommended to store stock solutions of this compound at -20°C. To avoid repeated freeze-thaw cycles, which can promote aggregation, it is advisable to aliquot the solution into single-use volumes.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound constructs.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dissolution in aqueous buffer - High Concentration: The concentration of the construct may exceed its solubility limit in the aqueous buffer. - Low Temperature: The solubility of some PEGylated compounds decreases at lower temperatures. - Incorrect pH: The pH of the buffer may not be optimal for the solubility of the construct.- Dilute the solution with additional buffer. - Gently warm the solution to 37°C while stirring. - Adjust the pH of the buffer to a neutral range (pH 7.0-7.4).
Solution appears cloudy or shows phase separation - Aggregation/Micelle Formation: The amphiphilic nature of the molecule can lead to the formation of micelles or larger aggregates, especially at concentrations above the critical micelle concentration (CMC).- Dilute the solution to a concentration below the expected CMC. - Add a small amount of a co-solvent like ethanol or DMF (ensure compatibility with your experiment). - Increase the temperature to 37°C to potentially disrupt hydrophobic interactions.
Difficulty dissolving the solid compound - Insufficient Agitation: The dissolution of polymers can be slow and require sufficient mixing. - Compound is cold: Attempting to dissolve the compound directly from cold storage can hinder dissolution.- Vortex or sonicate the solution to provide more energy for dissolution. - Allow the vial of this compound to equilibrate to room temperature before adding the solvent.
Low yield in subsequent reactions - Incomplete Dissolution: If the construct is not fully dissolved, the effective concentration in the reaction will be lower. - Degradation: Improper handling or storage may lead to degradation of the compound.- Ensure the construct is fully dissolved before proceeding with the reaction by visual inspection. - Prepare fresh solutions for each experiment and store stock solutions appropriately at -20°C.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in Aqueous Buffer

Objective: To prepare a clear, homogenous solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of this compound to come to room temperature.

  • Weigh the desired amount of the solid and place it in a sterile tube.

  • Add the calculated volume of the aqueous buffer to achieve the desired concentration.

  • Vortex the tube for 30-60 seconds.

  • If the solid is not fully dissolved, place the tube in a 37°C water bath or incubator for 15-30 minutes.

  • Intermittently vortex the tube during incubation.

  • Visually inspect the solution to ensure it is clear and free of any particulates before use.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To estimate the aqueous solubility of this compound.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent.

  • Seal the vial tightly.

  • Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant if necessary and quantify the concentration of the dissolved this compound using a suitable analytical method.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Aqueous Buffer weigh->add_solvent vortex Vortex for 30-60s add_solvent->vortex check_dissolution Is it fully dissolved? vortex->check_dissolution heat Incubate at 37°C for 15-30 min check_dissolution->heat No solution_ready Solution Ready for Use check_dissolution->solution_ready Yes vortex_again Intermittent Vortexing heat->vortex_again check_dissolution2 Is it fully dissolved? vortex_again->check_dissolution2 check_dissolution2->solution_ready Yes troubleshoot Troubleshoot: - Dilute - Add co-solvent - Check pH check_dissolution2->troubleshoot No

Caption: Workflow for dissolving this compound.

solubility_factors Factors Influencing Solubility of this compound solubility Solubility of This compound concentration Concentration solubility->concentration temperature Temperature solubility->temperature solvent Solvent Polarity solubility->solvent ph pH of Solution solubility->ph aggregation Aggregation/ Micelle Formation concentration->aggregation

Caption: Key factors affecting solubility.

Technical Support Center: Overcoming Steric Hindrance in Benzyl-PEG16-alcohol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges associated with Benzyl-PEG16-alcohol reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those arising from steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect reactions with this compound?

A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down due to the spatial arrangement of atoms in a molecule. In the context of this compound, the bulky benzyl group at one end of the PEG chain can physically obstruct the approach of reactants to the terminal hydroxyl group, impeding reactions like etherification, esterification, or conjugation to other molecules.[1] This can lead to lower reaction yields and slower reaction rates.

Q2: What is the primary role of the benzyl group in this compound?

A2: The benzyl group serves as a protecting group for one of the terminal hydroxyl groups of the PEG16 chain.[2] This allows for the selective functionalization of the other terminal hydroxyl group, enabling the synthesis of well-defined bifunctional PEG linkers. The benzyl group is stable under a variety of reaction conditions and can be removed later in the synthetic sequence if a free hydroxyl group is required at that position.[3][4]

Q3: How does the PEG16 chain length influence steric hindrance?

A3: The polyethylene glycol (PEG) chain itself can contribute to steric hindrance. While the PEG chain provides desirable properties like increased solubility and improved pharmacokinetics, its flexibility and solvated size can create a "cloud" around the reactive terminus, further hindering the approach of reagents.[5] The PEG16 chain offers a balance, providing sufficient spacing to potentially mitigate some steric effects between conjugated molecules, but the chain's own volume must be considered during reaction design.

Q4: When should I consider removing the benzyl protecting group?

A4: The benzyl group should be removed when a free hydroxyl group is desired at that terminus for subsequent reactions. A common and mild method for deprotection is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). This method is often preferred as it is efficient and typically does not affect other functional groups.

Troubleshooting Guides

Problem 1: Low yield in Williamson ether synthesis with this compound.

Possible Cause: The bulky benzyl group and the PEG chain are sterically hindering the approach of the alkyl halide to the alkoxide formed from the terminal hydroxyl group.

Solutions:

  • Optimize Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. Aprotic polar solvents like DMF or THF are generally preferred as they can help to solvate the cation and increase the reactivity of the alkoxide.

  • Increase Reactant Concentration/Equivalents: While maintaining a reasonable solvent volume, increasing the concentration of the alkyl halide (using a moderate excess, e.g., 1.2-1.5 equivalents) can help drive the reaction forward.

  • Elevate Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or degradation.

  • Use a More Reactive Electrophile: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide, as they are better leaving groups in SN2 reactions.

Problem 2: Inefficient coupling of a carboxylic acid to this compound using carbodiimide chemistry (e.g., EDC/NHS).

Possible Cause: Steric hindrance around the hydroxyl group of this compound is preventing efficient reaction with the activated NHS-ester of the carboxylic acid.

Solutions:

  • Optimize Stoichiometry: Increase the molar equivalents of the coupling reagents. Using 1.5-2 equivalents of both EDC and NHS relative to the carboxylic acid can lead to a faster conversion to the active ester.

  • Control pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (around 4.5-6.0), while the coupling of the NHS-ester to an amine (if applicable in a later step) is favored at a slightly basic pH (7.2-8.0). For coupling to an alcohol, maintaining a neutral to slightly basic pH is generally recommended.

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24 hours) at room temperature, or consider a modest increase in temperature (e.g., to 40°C) to overcome the steric hindrance.

  • Alternative Coupling Reagents: Consider using alternative coupling reagents that may be more effective for sterically hindered alcohols, such as HATU or HBTU.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for common reactions involving benzyl-PEG alcohols. Note that these are starting points and may require optimization for your specific substrate and reaction scale.

Table 1: Williamson Ether Synthesis Conditions

ParameterConditionExpected YieldReference
Base Sodium Hydride (NaH)>85%
Potassium Carbonate (K₂CO₃)70-85%
Solvent Tetrahydrofuran (THF)High
Dimethylformamide (DMF)High
Temperature 0°C to Room TemperatureSubstrate Dependent
Alkyl Halide Primary Alkyl Bromide/Iodide>90%

Table 2: Activation of Terminal Alcohol

ReactionActivating AgentBaseSolventMolar Excess of Reagents (to -OH)TemperatureTypical YieldReference
Tosylation p-Toluenesulfonyl chloride (TsCl)Triethylamine (TEA) or PyridineDichloromethane (DCM)TsCl: 1.2 - 3 eq; TEA: 1.5 - 4 eq0°C to Room Temp>95%
Mesylation Methanesulfonyl chloride (MsCl)Triethylamine (TEA)Dichloromethane (DCM)MsCl: 1.2 - 4 eq; TEA: 1.5 - 4 eq0°C to Room Temp96-99%

Table 3: EDC/NHS Coupling Conditions

ParameterConditionExpected OutcomeReference
EDC/NHS Molar Ratio 1.5 - 2.0 equivalents each to carboxylic acidFaster conversion to active ester
pH (Activation) 4.5 - 6.0Efficient formation of NHS-ester
Reaction Time 4 - 24 hoursIncreased product formation
Solvent DMF, DMSO, or DCM (anhydrous)Good solubility of reactants

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Benzyl-PEG16-O-Alkyl Ether

This protocol describes a general procedure for the etherification of the terminal hydroxyl group of this compound with a primary alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Primary alkyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask.

  • Dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add the primary alkyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Activation of this compound via Tosylation

This protocol details the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add TEA (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Benzyl-PEG16-tosylate.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_coupling Step 2: Coupling Reaction cluster_analysis Analysis & Purification start This compound reagents TsCl or MsCl Base (TEA) start->reagents Reaction activated_peg Activated Benzyl-PEG16-X (X = OTs or OMs) reagents->activated_peg nucleophile Nucleophile (e.g., R-NH2, R-SH, R-COOH) activated_peg->nucleophile Sₙ2 or Coupling product Final Conjugate nucleophile->product analysis Reaction Monitoring (TLC, HPLC) product->analysis purification Purification (Column Chromatography, HPLC) analysis->purification

Caption: General workflow for the two-step derivatization of this compound.

troubleshooting_logic start Low Reaction Yield? check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion Yes side_reactions Are there significant side products? check_completion->side_reactions No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent check_completion->optimize_conditions Yes optimize_reagents Optimize Reagents: - Increase Equivalents of Excess Reagent - Use More Reactive Reagent - Check Reagent Purity side_reactions->optimize_reagents Yes purification_issue Investigate Purification Step: - Product Loss During Extraction? - Inefficient Chromatography? side_reactions->purification_issue No

References

Stability issues with Benzyl-PEG16-alcohol under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG16-alcohol under various pH conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and recommended storage conditions for this compound?

A: this compound, like many polyethylene glycol (PEG) compounds, can be susceptible to degradation over time. Aging of PEGs can be accelerated by exposure to heat, light, and oxygen.[1][2] This degradation can lead to the formation of impurities such as aldehydes, carboxylates, and peroxides, which may result in a decrease in the pH of the solution.[1][2] For optimal stability, it is recommended to store this compound in a cool, dry place, protected from light.[1] Purging the container with an inert gas like argon can also help minimize oxidation.

Q2: How does pH affect the stability of the benzyl ether linkage in this compound?

A: The benzyl ether linkage is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures. While stable at a pH of 1, very strong acids may cause cleavage. Therefore, prolonged exposure to highly acidic environments should be avoided if the integrity of the benzyl ether bond is critical for your application.

Q3: Is the PEG chain of this compound susceptible to degradation at different pH values?

A: The polyether backbone of PEG is generally stable to hydrolysis. However, similar to the benzyl ether linkage, the ether bonds in the PEG chain can undergo acid-catalyzed cleavage under harsh acidic conditions. The stability of PEG-based hydrogels has been shown to be influenced by pH, with accelerated degradation observed under acidic conditions in some studies.

Q4: What are the potential degradation products of this compound?

A: Based on the structure, potential degradation can occur at two main sites:

  • Oxidation of the Benzyl Group: The benzyl group can slowly oxidize in the presence of air and light, leading to the formation of benzaldehyde and subsequently benzoic acid.

  • Cleavage of the Ether Linkage: Under strong acidic conditions, the benzyl ether bond can be cleaved, resulting in the release of benzyl alcohol and PEG16-alcohol.

Troubleshooting Guide

Issue 1: I observe a new peak in my HPLC chromatogram after storing my this compound solution.
  • Possible Cause: This could be due to the oxidation of the benzyl group, leading to the formation of benzaldehyde or benzoic acid. Aging of PEG can also result in the formation of aldehydes and carboxylates.

  • Troubleshooting Steps:

    • Analyze your sample using a stability-indicating HPLC method to separate the main compound from potential degradants.

    • Use a mass spectrometer (LC-MS) to identify the mass of the new peak and compare it to the expected masses of potential degradation products.

    • If oxidation is suspected, ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Issue 2: The biological activity of my PEGylated molecule has decreased after formulation at low pH.
  • Possible Cause: If your formulation requires a low pH, the benzyl ether linkage of the this compound may have been partially cleaved, removing the benzyl group. This could alter the molecule's properties and reduce its efficacy.

  • Troubleshooting Steps:

    • Perform a stability study of your molecule at the formulation's pH.

    • Analyze the sample using techniques like HPLC or LC-MS to check for the presence of PEG16-alcohol or other cleavage products.

    • If cleavage is confirmed, consider if a different linker with higher acid stability is more appropriate for your application.

Issue 3: The pH of my aqueous solution of this compound has decreased over time.
  • Possible Cause: The degradation of the PEG chain can lead to the formation of acidic byproducts like carboxylates. This is a known phenomenon with PEG compounds, especially when stored at room temperature and exposed to oxygen.

  • Troubleshooting Steps:

    • Verify the pH of a freshly prepared solution to confirm the change.

    • For future preparations, use high-purity water and consider storing the solution frozen or refrigerated to slow down the degradation process.

    • If a specific pH is critical for your experiment, it is advisable to use a buffered solution and to check the pH before use.

Quantitative Data

The following table presents representative data on the change in pH of various polyethylene glycol solutions over 18 months under different storage conditions. This data is for general PEG compounds and serves as an illustration of potential stability trends.

Table 1: pH of Various PEG Solutions After 18 Months of Storage

Polyethylene Glycol (PEG) TypeInitial pHpH after 18 months (Freezer, -20°C)pH after 18 months (Refrigerator, 4°C)pH after 18 months (Room Temperature)
PEG 4006.856.756.514.63
PEG 15007.117.016.825.15
PEG 33507.257.186.955.30
PEG 40007.307.227.015.42
PEG 80007.457.357.155.68
PEG MME 5509.789.659.407.80

Data adapted from Hampton Research, illustrating general PEG stability trends.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under acid, base, and oxidative stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • HPLC system

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Control Sample: A control sample of this compound in the same solvent should be stored under normal conditions and analyzed at the same time points.

Protocol 2: HPLC Analysis of this compound and its Degradants

This protocol provides a general method for the analysis of this compound and its potential degradation products using reverse-phase HPLC.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm (for the benzyl group) and/or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of PEG species.

2. Analysis:

  • Inject the prepared samples from the forced degradation study (Protocol 1).

  • Record the chromatograms.

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., new HPLC peak, activity loss) check_storage Review Storage Conditions (Temp, Light, Oxygen) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_ph Check pH of Solution check_storage->check_ph No correct_storage Implement Correct Storage (Cool, Dark, Inert Gas) improper_storage->correct_storage extreme_ph Extreme pH (<4 or >9)? check_ph->extreme_ph acid_degradation Potential Acid Hydrolysis of Ether Linkage extreme_ph->acid_degradation Yes, Acidic base_degradation Potential Base-Mediated Degradation extreme_ph->base_degradation Yes, Basic neutral_ph pH is Neutral extreme_ph->neutral_ph No lcms_analysis Perform LC-MS Analysis to Identify Degradants acid_degradation->lcms_analysis base_degradation->lcms_analysis oxidation Suspect Oxidation neutral_ph->oxidation oxidation->lcms_analysis confirm_structure Confirm Degradant Structures lcms_analysis->confirm_structure

Caption: Troubleshooting workflow for this compound stability issues.

ExperimentalWorkflow cluster_stress prep_stock Prepare Stock Solution of this compound stress_conditions Incubate under Stress Conditions prep_stock->stress_conditions acid Acidic pH (e.g., pH 2, 60°C) neutral Neutral pH (Control) (e.g., pH 7.4, 60°C) basic Basic pH (e.g., pH 12, 60°C) sampling Take Samples at Time Points (0, 4, 8, 24h) acid->sampling neutral->sampling basic->sampling neutralize Neutralize and Dilute Samples sampling->neutralize hplc Analyze by HPLC-UV/CAD neutralize->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for pH stability testing.

References

Technical Support Center: Purification of Benzyl-PEG16-alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted Benzyl-PEG16-alcohol from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing unreacted this compound?

A1: The most effective methods exploit the physicochemical differences between the unreacted this compound and your desired product. The primary techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method that separates molecules based on hydrophobicity. Since this compound contains a hydrophobic benzyl group, it is well-retained on reverse-phase columns (like C18), allowing for excellent separation from more polar products or starting materials.[1]

  • Flash Chromatography (Silica Gel): A preparative chromatography technique useful for larger scale purifications. By using a normal-phase silica gel column, less polar impurities can be separated from the more polar product. The this compound will elute at a different rate than other components based on the solvent system used.[1]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic volume).[1][] If your product is significantly larger than the this compound (e.g., a PEGylated protein), SEC is very efficient at removing the smaller, unreacted PEG reagent.[]

  • Liquid-Liquid Extraction (LLE): This is often a good first step to remove the bulk of impurities. By choosing appropriate aqueous and organic solvents, components can be separated based on their differential solubility.

Q2: How does the nature of my final product affect the choice of purification method?

A2: The properties of your final product are critical in selecting the best purification strategy.

  • Large Biomolecules (e.g., Proteins, Antibodies): If you have conjugated this compound to a protein, the size difference is substantial. SEC is the preferred method to separate the large PEGylated protein from the much smaller unreacted this compound. Ion-exchange chromatography (IEX) can also be effective, as the PEG chain can shield charges on the protein surface, altering its binding affinity to the column.

  • Small Molecules: If your product is a small molecule, the separation will likely rely on differences in polarity and hydrophobicity. RP-HPLC is often the best choice for achieving high purity due to the significant hydrophobicity imparted by the benzyl group on the unreacted starting material. Flash chromatography can be used for larger quantities.

  • Product Polarity: If your product is significantly more or less polar than this compound, LLE or flash chromatography can be very effective.

Q3: Why am I seeing poor separation between my product and this compound in RP-HPLC?

A3: Poor separation in RP-HPLC can stem from several factors:

  • Suboptimal Mobile Phase: The gradient of your organic solvent (e.g., acetonitrile or methanol) in water may not be optimized. If the polarity of your product and the unreacted PEG are too similar, they will co-elute.

  • Incorrect Column Choice: A standard C18 column is a good starting point, but other stationary phases (like C8 or Phenyl) may provide different selectivity and better resolution.

  • Sample Overload: Injecting too much crude mixture onto the column can lead to broad peaks and poor separation.

  • Presence of Ionizable Groups: If your molecule has basic groups, it can interact with residual silanol groups on the silica-based column, leading to peak tailing. Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

Purification Method Comparison

The table below summarizes the key characteristics of the recommended purification methods to help you select the most appropriate technique.

MethodPrinciple of SeparationAdvantagesDisadvantagesBest For...
RP-HPLC HydrophobicityHigh resolution and purity; excellent for analytical and preparative scales.Can be expensive; limited by column capacity; requires method development.Removing unreacted PEG from small molecule products with different polarities.
Flash Chromatography PolarityGood for large-scale purification; relatively inexpensive.Lower resolution than HPLC; may require subsequent purification steps.Bulk removal of impurities before a final polishing step like HPLC.
Size Exclusion (SEC) Molecular SizeGentle, non-denaturing conditions; effective for large size differences.Poor resolution for molecules of similar size; not ideal for separating small molecules.Separating large PEGylated proteins from small, unreacted PEG reagents.
Liquid-Liquid Extraction Differential SolubilitySimple, fast, and inexpensive for initial cleanup; high capacity.Low resolution; may not achieve high purity alone; can form emulsions.A first-pass purification step to remove the majority of unreacted PEG or other impurities.

Visual Workflows and Decision Trees

start Crude Reaction Mixture decision decision start->decision Product Type? process process process_sec Size Exclusion Chromatography (SEC) decision->process_sec Large Molecule (e.g., Protein) process_lle Step 1: Liquid-Liquid Extraction (LLE) decision->process_lle Small Molecule end_node Pure Product process_sec->end_node process_flash Step 2: Flash Chromatography process_lle->process_flash Bulk Impurities Removed process_hplc Step 3: Preparative RP-HPLC process_flash->process_hplc Partially Pure process_hplc->end_node

Caption: General purification workflow for products of this compound reactions.

problem Problem: Low Purity After RP-HPLC Purification decision_peaks Are peaks broad or tailing? problem->decision_peaks Check Chromatogram decision decision cause cause solution solution decision_overlap Are peaks overlapping? decision_peaks->decision_overlap No cause_overload Possible Cause: Sample overload or secondary interactions with column. decision_peaks->cause_overload Yes cause_no_issue Purity issue may be from an earlier step or a non-UV active impurity. decision_overlap->cause_no_issue No cause_gradient Possible Cause: Mobile phase gradient is not optimized for separation. decision_overlap->cause_gradient Yes solution_overload 1. Reduce injection volume/concentration. 2. Add TFA (0.1%) to mobile phase. 3. Use a base-deactivated column. cause_overload->solution_overload Solution solution_no_issue 1. Re-evaluate pre-HPLC cleanup (LLE/Flash). 2. Use a different detection method (e.g., ELSD, MS). cause_no_issue->solution_no_issue Solution solution_gradient 1. Flatten the gradient around the elution time of interest. 2. Try a different organic modifier (e.g., MeOH instead of ACN). 3. Change the column stationary phase (e.g., Phenyl, C8). cause_gradient->solution_gradient Solution

Caption: Troubleshooting decision tree for low purity issues in RP-HPLC.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Unreacted this compound is still present in the final product after flash chromatography. Inappropriate Solvent System: The polarity of the eluent may not be suitable to resolve your product from the unreacted starting material.Optimize the Elution Gradient: Perform thin-layer chromatography (TLC) with various solvent mixtures (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes) to find a system that provides better separation. Elute the column with a shallower gradient.
Product yield is very low after purification. Product Loss During Extraction: Your product may have some solubility in the aqueous layer during LLE, leading to loss.Perform a Back-Extraction: Extract the aqueous layer again with the organic solvent to recover any dissolved product. Use a different organic solvent if solubility is a persistent issue.
Product is Irreversibly Bound to the Column: Highly nonpolar products can sometimes bind irreversibly to RP-HPLC columns, while very polar products can be difficult to elute from silica gel.Adjust Mobile Phase Strength: For RP-HPLC, ensure the organic solvent concentration is high enough at the end of the gradient to elute all compounds. For normal phase, consider adding a more polar solvent like methanol to the mobile phase.
The reaction mixture forms an emulsion during liquid-liquid extraction. High Concentration of PEG: PEG molecules can act as surfactants, causing emulsions that are difficult to separate. Benzyl alcohol itself can also act as an emulsifier.Break the Emulsion: Add a saturated brine solution (NaCl in water) to the separatory funnel, which can help break the emulsion by increasing the polarity of the aqueous phase. Alternatively, filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (LLE)

This protocol is a general first step for removing water-soluble or acid/base-reactive impurities.

  • Solvent Removal: If the reaction was performed in a volatile organic solvent, remove it under reduced pressure using a rotary evaporator.

  • Dissolution: Dissolve the crude reaction residue in an organic solvent in which your product is soluble but immiscible with water (e.g., dichloromethane (DCM), ethyl acetate).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • To remove acidic impurities, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • To remove basic impurities, wash with a dilute acid like 1M HCl.

    • Wash with brine (saturated NaCl solution) to help remove water and break any emulsions.

  • Separation: Allow the layers to separate fully, then drain the organic layer. Repeat the wash steps if necessary.

  • Drying and Concentration: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Preparative RP-HPLC

This protocol is for achieving high purity on a smaller scale.

  • System & Column:

    • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Method Development: First, develop an analytical method on a smaller scale to determine the optimal gradient for separating your product from this compound. The unreacted PEG, being more hydrophobic due to the benzyl group, should be retained longer on the column than more polar products.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a solution that mimics the initial mobile phase composition (e.g., 10-20% ACN in water). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the optimized gradient (e.g., 10% to 90% B over 30 minutes).

    • Flow Rate: Adjust based on column size (e.g., 15-20 mL/min).

    • Detection: Monitor the elution using a UV detector, typically at a wavelength where your product or the benzyl group absorbs (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Purity Analysis & Concentration: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the final pure product.

References

Technical Support Center: Optimizing PROTAC Linker Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of PROTAC linker length for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC molecule?

A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule that typically consists of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][][3] The linker is not just a simple spacer; it is a critical component that dictates the PROTAC's effectiveness.[4][5] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. This induced proximity is essential for the subsequent transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

Q2: How does the length of the linker impact PROTAC efficacy?

Linker length is a crucial determinant of PROTAC efficacy. The relationship is often non-linear, and an optimal length must be empirically determined for each target protein and E3 ligase pair.

  • Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • Too Long: A linker that is too long might lead to the formation of unproductive ternary complexes where the lysine residues on the target protein are not correctly positioned for ubiquitination. It can also increase the molecule's flexibility, which may be entropically unfavorable for stable complex formation.

  • Optimal Length: An optimal linker length correctly orients the target protein and E3 ligase, promoting favorable protein-protein interactions and facilitating efficient ubiquitination.

Studies have shown that even small changes in linker length can significantly impact degradation efficacy. For instance, in a study targeting the Estrogen Receptor (ER), a 16-atom linker was found to be optimal for degradation.

Q3: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers are flexible chains, such as polyethylene glycol (PEG) and alkyl chains.

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. They are synthetically straightforward but are generally hydrophobic, which can negatively affect the PROTAC's solubility.

  • Polyethylene Glycol (PEG) Linkers: PEG chains are known to improve a PROTAC's solubility and cell permeability due to their hydrophilicity.

  • Rigid Linkers: There is a growing interest in more rigid linkers that incorporate structures like piperazine/piperidine rings, alkynes, or aromatic rings. These linkers can reduce the degrees of freedom, pre-organizing the PROTAC into a bioactive conformation which may enhance ternary complex stability and improve pharmacokinetic properties.

Q4: Beyond length, how does linker composition affect PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its physicochemical properties.

  • Solubility and Permeability: The hydrophilicity or hydrophobicity of the linker affects the PROTAC's solubility and its ability to cross cell membranes. Incorporating hydrophilic elements like PEG can improve solubility, while modifications to reduce hydrogen bond donors or polar surface area can enhance permeability.

  • Metabolic Stability: The linker's chemical makeup can influence its stability in biological systems. Certain motifs may be susceptible to metabolic enzymes, so designing linkers that avoid these can prolong the PROTAC's half-life.

  • Ternary Complex Stability: The chemical nature of the linker can directly impact the stability of the ternary complex. For example, rigid linkers can enhance stability by creating tighter interactions.

Q5: What is the "hook effect" in the context of PROTACs and how can it be mitigated?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules are more likely to form binary complexes (PROTAC bound to either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. This leads to a characteristic bell-shaped dose-response curve.

To mitigate the hook effect:

  • Conduct Careful Dose-Response Studies: Perform experiments across a wide range of concentrations to identify the optimal concentration that maximizes degradation before the onset of the hook effect.

  • Enhance Ternary Complex Cooperativity: Designing PROTACs with linkers that promote positive cooperativity in ternary complex formation can help stabilize the complex and potentially reduce the hook effect.

Q6: How critical is the linker attachment point on the warhead and E3 ligase ligand?

The attachment point and its exit vector are crucial for degradation potency. An improperly chosen attachment point can disrupt the binding of the warhead or the E3 ligase ligand to their respective proteins. Therefore, it is essential to identify solvent-exposed positions on the ligands where the linker can be attached with minimal disruption to the key binding interactions. High-resolution co-crystal structures of the ligands bound to their proteins are invaluable for identifying these optimal exit vectors.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant target degradation.

This is a common challenge in PROTAC development. Several factors could be at play:

  • Possible Cause 1: Suboptimal Linker Length or Composition.

    • Explanation: Even with strong binary affinities, the linker may not be the correct length or have the right flexibility to allow the formation of a stable and productive ternary complex. The spatial orientation of the target and the E3 ligase is critical for ubiquitination.

    • Solution: Synthesize and test a series of PROTACs with systematically varied linker lengths and compositions. Even minor changes can have a major impact. Introducing more rigid or flexible elements can alter conformational dynamics and may lead to a productive complex.

  • Possible Cause 2: Inefficient Ternary Complex Formation.

    • Explanation: The ultimate efficacy of a PROTAC is dependent on the formation and stability of the ternary complex. A lack of degradation suggests this complex is either not forming or is not stable enough for ubiquitination to occur.

    • Solution: Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Co-Immunoprecipitation (Co-IP). These methods can provide insights into the stability and cooperativity of your system.

  • Possible Cause 3: Poor Cell Permeability.

    • Explanation: The PROTAC may not be reaching its intracellular target in sufficient concentrations due to poor physicochemical properties.

    • Solution: Assess the cell permeability of your PROTAC. If it's low, consider modifying the linker to improve its properties, for example by incorporating PEG units to enhance solubility or designing it to adopt folded conformations that shield polar surfaces.

Problem 2: I am observing a significant "hook effect," which limits the therapeutic window of my PROTAC.

  • Possible Cause: Formation of Non-Productive Binary Complexes.

    • Explanation: At high concentrations, your PROTAC is binding to the target protein and the E3 ligase separately, preventing the formation of the required ternary complex.

    • Solution: Perform a detailed dose-response experiment over a broad concentration range to precisely identify the optimal concentration for maximal degradation. This will define the effective therapeutic window before the hook effect becomes dominant.

Problem 3: My PROTAC has poor solubility, making it difficult to work with in aqueous buffers.

  • Possible Cause: Hydrophobic Linker or Ligands.

    • Explanation: PROTACs are often large molecules that fall outside of Lipinski's "rule-of-five" and can have poor aqueous solubility, especially if they contain hydrophobic alkyl linkers.

    • Solution: Modify the linker by incorporating more hydrophilic moieties. Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and overall physicochemical properties of PROTACs. Introducing ionizable groups can also significantly improve aqueous solubility.

Data Presentation: Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)ERα DegradationCell Viability (IC50 in MCF7 cells)Reference
11 PEG-based9ModerateNot specified
12 PEG-based12GoodNot specified
13 PEG-based16Optimal Most effective
14 PEG-based19ReducedLess effective
15 PEG-based21ReducedLess effective

Data synthesized from a study on ERα-targeting PROTACs, demonstrating that a 16-atom linker was superior for degradation and inhibiting cell proliferation.

Table 2: Effect of Linker Length on p38α Degradation

PROTAC SeriesLinker TypeLinker Length (atoms)p38α Degradation in BBL358 & T47D cellsReference
Various Alkyl/PEG/Triazole< 15Poorly induced degradation
Various Alkyl/PEG/Triazole15 - 17Optimal Performance
NR-1c Alkyl/PEG/Triazole20Efficient degradation

Data from a structure-activity relationship study on p38α PROTACs, which concluded that a linker length of 15-17 atoms is optimal.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To qualitatively assess the formation of the ternary complex (Target:PROTAC:E3 Ligase) within the cell.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysates with an antibody against either the target protein or the E3 ligase (e.g., VHL or CRBN) overnight at 4°C to form antibody-protein complexes.

    • Add fresh protein A/G agarose beads to the lysate/antibody mixture to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in sample buffer. Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation, which indicates the formation of the ternary complex.

Protocol 3: Cell Viability (MTS) Assay

Objective: To determine if the degradation of a target protein correlates with an anti-proliferative or cytotoxic effect.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your PROTACs or a relevant control compound (e.g., an inhibitor of the target protein). Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent (or a similar metabolic assay reagent like MTT or WST-1) to each well according to the manufacturer's instructions. This reagent is converted into a colored formazan product by metabolically active cells.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Mediates POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb Poly-ubiquitination TernaryComplex->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recruits Degradation Degraded Peptides Proteasome->Degradation Degrades POI

PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow start Start: Define Target & E3 Ligase synthesis Synthesize PROTAC Library (Vary Linker Length & Composition) start->synthesis biochem_assays Biochemical Assays (Binary Binding: SPR, ITC) synthesis->biochem_assays degradation_assay Cell-based Degradation Assay (Western Blot, DC50) synthesis->degradation_assay data_analysis Analyze Data: Structure-Activity Relationship (SAR) biochem_assays->data_analysis ternary_complex Ternary Complex Assay (Co-IP, Biophysics) degradation_assay->ternary_complex viability_assay Functional Assay (Cell Viability, IC50) degradation_assay->viability_assay ternary_complex->data_analysis viability_assay->data_analysis decision Optimal Linker Identified? data_analysis->decision decision->synthesis No, Redesign/Resynthesize end End: Lead PROTAC Candidate decision->end Yes

Experimental workflow for evaluating PROTAC linker efficacy.

Linker_Properties_Logic Linker Linker Properties Length Length Linker->Length Composition Composition Linker->Composition Rigidity Rigidity/Flexibility Linker->Rigidity TernaryComplex Ternary Complex Formation & Stability Length->TernaryComplex Composition->TernaryComplex PhysicoChem Physicochemical Properties Composition->PhysicoChem Rigidity->TernaryComplex Efficacy PROTAC Efficacy (Degradation, DC50) TernaryComplex->Efficacy PKPD Pharmacokinetics (PK/PD) (Solubility, Permeability) PhysicoChem->PKPD PKPD->Efficacy influences

Logical relationship between linker properties and efficacy.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Benzyl-PEG16-alcohol Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of PEGylated molecules is paramount for ensuring the quality, safety, and efficacy of therapeutic products. Benzyl-PEG16-alcohol, a key building block in the synthesis of more complex PEGylated structures, requires rigorous analytical assessment to confirm its identity, purity, and molecular weight distribution. This guide provides an objective comparison of the primary analytical techniques employed for the characterization of this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for this compound characterization depends on the specific information required. The following table summarizes the key performance parameters of the most commonly used methods.

Analytical TechniqueParameter MeasuredResolutionSensitivity (LOD/LOQ)ThroughputKey Advantage
¹H NMR Spectroscopy Structural integrity, purity, degree of PEGylationHigh~10 µg/mL[1]Low to MediumProvides detailed structural information and is quantitative without a reference standard.
Mass Spectrometry (MS) Molecular weight, polydispersity, impurity identificationHigh to Very Highng to pg rangeHighOffers high mass accuracy and is capable of identifying trace impurities.[2][3]
HPLC (RP-HPLC) Purity, quantification of impuritiesHighng to µg range[4][5]HighRobust, reproducible, and easily automated for high-throughput analysis.
Gel Permeation Chromatography (GPC) Molecular weight averages (Mn, Mw), polydispersity index (PDI)Low to Mediumµg rangeMediumIdeal for determining the overall molecular weight distribution of the polymer.

In-Depth Analysis of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure of a compound. For this compound, ¹H NMR is particularly powerful for confirming the presence of the benzyl group, the PEG chain, and the terminal alcohol, as well as for quantifying the average number of ethylene glycol repeat units.

Key Strengths:

  • Quantitative Nature: ¹H NMR is inherently quantitative, allowing for the determination of the degree of PEGylation and purity without the need for a specific reference standard.

  • Structural Elucidation: Provides unambiguous structural confirmation.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Compared to mass spectrometry, NMR has lower sensitivity.

  • Complex Spectra: For heterogeneous PEG samples, the spectra can be complex and require expertise for interpretation.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ionized molecules. For PEGylated compounds, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to prevent fragmentation. Time-of-Flight (TOF) analyzers are often used to resolve the characteristic distribution of PEG oligomers, which differ by 44 Da (the mass of one ethylene glycol unit).

Key Strengths:

  • High Sensitivity and Mass Accuracy: Enables the detection of trace impurities and precise determination of molecular weight.

  • Detailed Polydispersity Information: Can resolve individual oligomers in the PEG distribution.

  • Coupling with Chromatography: LC-MS combines the separation power of HPLC with the detection capabilities of MS, providing a powerful tool for complex mixture analysis.

Limitations:

  • Ionization Suppression: The presence of salts and other formulation components can suppress the ionization of the analyte.

  • Multiple Charging: ESI can produce multiply charged ions, which can complicate spectral interpretation, though charge-stripping agents can be used to mitigate this.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, Reversed-Phase HPLC (RP-HPLC) is commonly used, where the nonpolar benzyl group provides a chromophore for UV detection. Due to the lack of a strong chromophore in the PEG chain, other detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed for more universal detection.

Key Strengths:

  • High Resolution and Reproducibility: Provides excellent separation of the main component from impurities.

  • Robustness and Automation: Well-established, reliable, and suitable for high-throughput quality control environments.

  • Versatility in Detection: Can be coupled with various detectors (UV, ELSD, CAD, MS) to suit the analytical need.

Limitations:

  • Lack of Universal UV Absorbance: The PEG backbone itself does not absorb UV light, necessitating alternative detection methods for PEG-related impurities lacking a chromophore.

  • Gradient Elution with RI Detection: Refractive Index (RI) detection, while sensitive to PEGs, is not compatible with gradient elution, which is often required for resolving complex mixtures.

Gel Permeation Chromatography (GPC)

Principle: GPC, a type of size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column than smaller molecules. It is the primary method for determining the molecular weight averages (Number average, Mn; Weight average, Mw) and the Polydispersity Index (PDI = Mw/Mn) of polymers.

Key Strengths:

  • Direct Measurement of Molecular Weight Distribution: Provides a comprehensive overview of the polymer's size distribution.

  • Good Reproducibility: When properly calibrated, GPC offers reproducible results for molecular weight parameters.

Limitations:

  • Lower Resolution: Does not typically resolve individual oligomers for low molecular weight PEGs.

  • Calibration Dependent: Accurate molecular weight determination relies on calibration with appropriate standards.

  • Limited Information on Chemical Structure: Provides no information about the chemical identity of the components.

Experimental Protocols

¹H NMR Spectroscopy for Structural Confirmation and Purity
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to a final concentration of 10-20 mg/mL in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor include:

    • Aromatic protons of the benzyl group (~7.3 ppm).

    • Methylene protons of the benzyl group (-CH₂ -Ph) (~4.5 ppm).

    • Repeating ethylene glycol units (-O-CH₂ -CH₂ -O-) (~3.6 ppm).

    • Methylene protons adjacent to the terminal alcohol (-CH₂ -OH) (~3.7 ppm).

  • Data Analysis: Integrate the characteristic proton signals. The ratio of the integration of the PEG repeat units to that of the benzyl protons can be used to confirm the average PEG chain length. Purity is assessed by the absence of unexpected signals.

LC-MS for Molecular Weight and Impurity Profiling
  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound and potential impurities (e.g., m/z 300-2000).

  • Data Analysis: Extract the mass spectrum for the main peak and any impurity peaks. The mass spectrum of the PEGylated species will show a characteristic distribution of ions separated by 44 Da.

RP-HPLC with UV and ELSD/CAD for Purity Analysis
  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV detector and an ELSD or CAD.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection:

    • UV: Monitor at a wavelength corresponding to the benzyl group (e.g., 254 nm).

    • ELSD/CAD: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations.

  • Data Analysis: The retention time of the main peak corresponds to the this compound. Other peaks detected by UV or ELSD/CAD represent impurities. The peak area percentage can be used to estimate purity.

GPC for Molecular Weight Distribution
  • Sample Preparation: Dissolve the this compound sample in the GPC mobile phase (e.g., THF or aqueous buffer) to a concentration of 1-2 mg/mL. Filter the sample through a 0.2 µm filter.

  • Instrumentation: A GPC system with a refractive index (RI) detector.

  • GPC Conditions:

    • Columns: A set of GPC columns suitable for the molecular weight range of the PEG.

    • Mobile Phase: Tetrahydrofuran (THF) or an appropriate aqueous buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C.

  • Calibration: Create a calibration curve using narrow polydispersity PEG standards.

  • Data Analysis: The GPC software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the sample's chromatogram.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described analytical techniques.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve Sample in Deuterated Solvent NMR_Spec Acquire ¹H NMR Spectrum Dissolution->NMR_Spec Transfer to NMR Tube Processing Process Spectrum (FT, Phasing, Baseline Correction) NMR_Spec->Processing Integration Integrate Signals Processing->Integration Analysis Purity & Structural Confirmation Integration->Analysis

Caption: General experimental workflow for NMR analysis.

Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve Sample in Mobile Phase HPLC HPLC Separation Dissolution->HPLC Inject MS Mass Spectrometry Detection HPLC->MS Chromatogram Extract Ion Chromatograms MS->Chromatogram Mass_Spectrum Analyze Mass Spectra (MW, Polydispersity) Chromatogram->Mass_Spectrum Impurity_ID Identify Impurities Mass_Spectrum->Impurity_ID

Caption: General experimental workflow for LC-MS analysis.

Logical_Relationship_Techniques cluster_primary Primary Characterization cluster_secondary Detailed Characterization cluster_combined Hyphenated Technique NMR NMR Spectroscopy (Identity & Purity) MS Mass Spectrometry (Molecular Weight & Impurity ID) NMR->MS Confirms MW of observed structure HPLC HPLC (Purity & Quantification) LCMS LC-MS HPLC->LCMS MS->LCMS GPC GPC (MW Distribution & PDI) GPC->HPLC Orthogonal separation for MW

Caption: Logical relationship of analytical techniques.

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of Benzyl-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) derivatives is paramount for ensuring the quality, efficacy, and safety of resulting conjugates. This guide provides a comparative analysis of Benzyl-PEG16-alcohol and a common alternative, Methoxy-PEG16-alcohol (mPEG16-alcohol), using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The experimental data presented herein is based on representative values from scientific literature.

Comparison of Analytical Data

The structural differences between this compound and mPEG16-alcohol are readily distinguishable by NMR and MS. The benzyl group in this compound introduces unique spectral features that are absent in the methoxy-terminated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra allow for the clear identification of the terminal groups. The aromatic protons of the benzyl group in this compound typically appear in the 7.2-7.4 ppm region, and the benzylic methylene protons are observed around 4.5 ppm. In contrast, mPEG16-alcohol exhibits a characteristic singlet for the methoxy protons at approximately 3.38 ppm. The large signal corresponding to the ethylene glycol repeating units is present in both molecules, generally around 3.64 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectra provide further structural confirmation. This compound shows characteristic aromatic carbon signals between 127 and 138 ppm and a benzylic carbon signal around 73 ppm. The methoxy carbon of mPEG16-alcohol gives a distinct signal at approximately 59 ppm. The repeating ethylene glycol units in both compounds resonate around 70 ppm.

Table 1: Comparison of Representative ¹H and ¹³C NMR Chemical Shifts (ppm)

Assignment This compound (Representative) mPEG16-alcohol (Representative)
¹H NMR
Aromatic Protons (C₆H₅)~7.35 (m, 5H)-
Benzylic Protons (C₆H₅CH ₂)~4.57 (s, 2H)-
PEG Backbone (-OCHCH ₂O-)~3.64 (s, broad)~3.64 (s, broad)
Terminal Methoxy Protons (-OCH ₃)-~3.38 (s, 3H)
Terminal Alcohol (-CH ₂OH)~3.70 (t)~3.70 (t)
¹³C NMR
Aromatic Carbons (C ₆H₅)~127-138-
Benzylic Carbon (C₆H₅C H₂)~73.3-
PEG Backbone (-OCHCH ₂O-)~70.5~70.5
Terminal Methoxy Carbon (-OCH ₃)-~59.0
Terminal Alcohol (-CH ₂OH)~61.7~61.7

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and assessing the purity of PEG derivatives. Due to the nature of polymerization, PEG compounds typically exhibit a distribution of molecular weights, which is reflected in the mass spectrum as a series of peaks separated by the mass of the ethylene glycol monomer unit (44.03 Da).

Table 2: Comparison of Mass Spectrometry Data

Parameter This compound mPEG16-alcohol
Theoretical Molecular Weight (n=16) ~813.0 g/mol ~751.9 g/mol
Observed Ion Series (MALDI-TOF, [M+Na]⁺) Centered around m/z 836Centered around m/z 775
Mass Difference Between Peaks 44.03 Da44.03 Da

Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental protocols. The following are representative methods for the NMR and MS analysis of PEG derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the PEG derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the number of scans to 16 or 32 for sufficient signal-to-noise.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of the polymer chain protons.

    • Acquire the spectrum with a spectral width of at least 10 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio for the carbon signals.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

MALDI-TOF Mass Spectrometry Protocol
  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as dithranol or α-cyano-4-hydroxycinnamic acid (CHCA), in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile.

  • Sample Solution Preparation: Dissolve the PEG derivative in the same solvent as the matrix to a concentration of approximately 1 mg/mL.

  • Cationizing Agent: Add a cationizing agent, such as sodium trifluoroacetate (NaTFA), to the sample or matrix solution to promote the formation of sodiated adducts, which often give better signal intensity and resolution for PEGs.

  • Sample Spotting: Mix the sample and matrix solutions in a ratio of approximately 1:10 (v/v). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode over an appropriate mass range (e.g., m/z 500-1500).

Visualizing the Analytical Workflow

The logical flow of analyzing these PEGylated compounds can be visualized to better understand the relationship between the techniques and the information they provide.

Analytical Workflow for PEG Derivative Characterization cluster_sample Sample cluster_analysis Primary Analysis cluster_data Data Interpretation Sample This compound or mPEG16-alcohol NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Provides structural details MS Mass Spectrometry (MALDI-TOF) Sample->MS Determines molecular weight Structure Structural Confirmation (End-group analysis, backbone integrity) NMR->Structure Purity Molecular Weight and Purity Assessment (Polydispersity) MS->Purity Final_Characterization Comprehensive Characterization Report

Caption: Workflow for the characterization of PEG derivatives.

The following diagram illustrates the key structural differences that are identified by NMR and MS analysis.

Key Structural Differences for Analysis cluster_benzyl_features Benzyl-PEG Specific Features cluster_mPEG_features mPEG Specific Features Benzyl_PEG This compound Aromatic_H Aromatic ¹H (~7.35 ppm) Benzyl_PEG->Aromatic_H Benzylic_H Benzylic ¹H (~4.57 ppm) Benzyl_PEG->Benzylic_H Aromatic_C Aromatic ¹³C (~127-138 ppm) Benzyl_PEG->Aromatic_C Benzylic_C Benzylic ¹³C (~73.3 ppm) Benzyl_PEG->Benzylic_C MW_Benzyl Higher MW (~813 g/mol) Benzyl_PEG->MW_Benzyl mPEG mPEG16-alcohol Methoxy_H Methoxy ¹H (~3.38 ppm) mPEG->Methoxy_H Methoxy_C Methoxy ¹³C (~59.0 ppm) mPEG->Methoxy_C MW_mPEG Lower MW (~752 g/mol) mPEG->MW_mPEG

Caption: Distinguishing features of Benzyl-PEG vs. mPEG.

A Comparative Guide to HPLC Methods for Purity Assessment of Benzyl-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

The purity of PEGylated compounds is a critical quality attribute in drug development and research, directly impacting the safety and efficacy of therapeutic molecules. Benzyl-PEG16-alcohol, a discrete (monodisperse) polyethylene glycol derivative, requires robust analytical methods to ensure its chemical purity.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity for separating the target compound from potential impurities.[]

This guide provides a comparative overview of suitable HPLC-based methods for the purity assessment of this compound, focusing on Reversed-Phase HPLC as the primary method and discussing alternative approaches. Detailed experimental protocols and a summary of performance characteristics are provided to assist researchers in selecting the optimal method for their needs.

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most suitable method for routine purity analysis of this compound. The technique separates molecules based on their hydrophobicity. The presence of the hydrophobic benzyl group and the hydrophilic PEG chain allows for excellent retention and separation on a non-polar stationary phase. Furthermore, the benzyl group contains a chromophore, enabling sensitive detection using a UV detector.[3][4]

Principle of Separation: In RP-HPLC, the stationary phase (e.g., C8 or C18) is non-polar, and the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol). More hydrophobic compounds, like this compound, interact more strongly with the stationary phase and thus have longer retention times than more polar impurities, such as free PEG. A gradient elution, where the organic solvent concentration is increased over time, is typically employed to elute compounds with varying hydrophobicities.[5]

Experimental Protocol: RP-HPLC

A generalized protocol for the purity assessment of this compound using RP-HPLC is detailed below. Method optimization may be required based on the specific instrument and impurities expected.

  • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A typical gradient might be 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of 1 mg/mL.

Alternative and Complementary Methods

While RP-HPLC is ideal for routine purity checks, other methods can provide orthogonal data, which is crucial for comprehensive characterization, especially during method development and validation.

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic size in solution. It is particularly effective for identifying and quantifying high-molecular-weight impurities such as aggregates or dimers. However, it offers poor resolution for small molecules of similar size. SEC is an excellent initial step for analyzing potential aggregation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information about the main peak and any impurities. This is an invaluable tool for identifying unknown impurities and confirming the identity of the target compound. While more complex than UV detection, it provides a much higher degree of confidence in peak identification.

Comparison of Analytical Methods

The following table summarizes the key characteristics and applications of the discussed methods for analyzing this compound.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Separation HydrophobicityHydrodynamic Volume (Size)Hydrophobicity coupled with mass-to-charge ratio
Primary Application Routine Purity & Impurity ProfilingAggregate & Oligomer AnalysisImpurity Identification & Structural Confirmation
Typical Column C8, C18SEC Column (e.g., silica-based with hydrophilic coating)C8, C18
Common Detector UV-Vis / PDARefractive Index (RI), UV, ELSDMass Spectrometer (e.g., Q-TOF, Orbitrap)
Resolution of Small Impurities HighLowHigh (Chromatographically)
Analysis Time Moderate (20-40 min)Short (15-30 min)Moderate (20-40 min)
Pros High resolution, robust, widely availableExcellent for large impurities, simple mobile phaseDefinitive peak identification, high sensitivity
Cons May not resolve all structurally similar impuritiesPoor resolution for small moleculesHigher cost and complexity, potential for ion suppression

Workflow for HPLC Purity Assessment

The general workflow for assessing the purity of a compound like this compound using HPLC is depicted below. This process ensures that the analysis is performed systematically, leading to reliable and reproducible results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Sample Injection (10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation (e.g., H2O/ACN with TFA) SystemPrep HPLC System Equilibration MobilePhase->SystemPrep SystemPrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Final Report (Chromatogram, Purity Table) PurityCalc->Report

Caption: General workflow for HPLC-based purity assessment.

Conclusion

For the purity assessment of this compound, RP-HPLC with UV detection stands out as the primary method of choice due to its high resolving power for potential small-molecule impurities and the presence of a UV-active moiety in the molecule. It offers a robust and reliable platform for routine quality control. For a more comprehensive characterization, especially during process development or for troubleshooting, orthogonal methods such as SEC-HPLC should be employed to detect aggregates, and LC-MS should be used for the definitive identification of unknown impurities. The strategic application of these methods will ensure a thorough understanding of the purity profile of this compound, supporting its successful application in research and drug development.

References

The Benzyl Advantage: A Comparative Guide to Benzyl-Protected PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of linkers and protecting groups is a cornerstone of successful bioconjugation and the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Poly(ethylene glycol) (PEG) linkers are renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutics.[1] However, the terminal hydroxyl groups of PEG must be temporarily masked or "protected" during synthetic sequences to ensure precise chemical modifications.[1] This guide provides an objective comparison of benzyl-protected PEG linkers against common alternatives, supported by established chemical principles and experimental data.

The Benzyl Group: A Guardian of Stability and Orthogonality

The benzyl group (Bn), introduced as an ether linkage to the terminal hydroxyl of a PEG chain, stands out as a robust and versatile protecting group in multi-step organic synthesis.[3] Its widespread use is attributed to a combination of exceptional stability across a broad range of chemical conditions and the ability for mild, selective removal.

Key Advantages of Benzyl-Protected PEG Linkers:
  • Broad Chemical Stability: Benzyl ethers are highly resistant to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents. This chemical inertness is crucial in complex synthetic routes where the PEG linker must remain intact while other chemical transformations are performed on the molecule.

  • Orthogonal Deprotection: The benzyl group is most commonly and efficiently removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This deprotection method is exceptionally mild and highly specific, leaving other sensitive functional groups, such as esters, amides, and many other protecting groups, untouched. This "orthogonality" is of paramount importance when synthesizing complex bioconjugates with delicate functional moieties. For instance, the benzyl group is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions for the cleavage of a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it an ideal choice for sequential synthesis strategies.

Comparative Performance of Protecting Groups for PEG Linkers

To appreciate the distinct benefits of the benzyl group, it is essential to compare it with other frequently used alcohol protecting groups in the context of PEG linker synthesis. Common alternatives include acid-labile groups like tert-butyl ethers and base-labile groups.

Stability Under Forced Degradation Conditions

The superior stability of the benzyl ether linkage is evident in forced degradation studies. In a representative experiment, PEG linkers with different protecting groups are subjected to harsh acidic and basic conditions. The percentage of the intact linker is then quantified using High-Performance Liquid Chromatography (HPLC).

Protecting GroupLinker% Intact after 24h in 1M HCl% Intact after 24h in 1M NaOH
Benzyl Benzyl-PEG >98% >98%
tert-Butyl Ethertert-Butyl Ether-PEG<5%>98%
Fmoc-Protected AminoFmoc-Protected Amino-PEG>98%<5%

Table 1: Illustrative Stability of Protected PEG Linkers in Harsh Chemical Environments. This data demonstrates the exceptional resilience of the benzyl-protected PEG linker to both strong acid and strong base, in stark contrast to the lability of the tert-butyl ether in acid and the Fmoc group in base.

Protection and Deprotection Yields

The efficiency of the protection and deprotection steps is a critical factor in the overall yield of the final PEG linker. The following table summarizes representative yields for these reactions from various literature sources.

ReactionSubstrate/ProductReagentsTypical Yield
Benzylation (Williamson Ether Synthesis)PEG-diol to Benzyl-PEG-OHNaH, Benzyl Bromide70-90%
Debenzylation (Catalytic Hydrogenation)Benzyl-PEG-OH to PEG-diolH₂, 10% Pd/C>95%
Debenzylation (Catalytic Transfer Hydrogenation)Benzyl-PEG-OH to PEG-diolFormic Acid, 10% Pd/C90-98%

Table 2: Representative yields for the benzylation and debenzylation of PEG-related molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are standard protocols for the synthesis and deprotection of benzyl-protected PEG linkers.

Protocol 1: Synthesis of Benzyl-Protected PEG via Williamson Ether Synthesis

This protocol outlines the procedure for the mono-benzylation of a PEG-diol.

Materials:

  • PEG-diol

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the PEG-diol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Williamson Ether Synthesis Workflow cluster_start Starting Materials PEG-diol PEG-diol Dissolution Dissolve PEG-diol in anhydrous THF PEG-diol->Dissolution NaH NaH Deprotonation Add NaH at 0°C, then stir at RT NaH->Deprotonation BnBr BnBr Benzylation Add BnBr at 0°C, then stir overnight at RT BnBr->Benzylation Dissolution->Deprotonation Deprotonation->Benzylation Quenching Quench with sat. aq. NH4Cl Benzylation->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product Benzyl-Protected PEG Purification->Final_Product

Caption: Workflow for the synthesis of benzyl-protected PEG.

Protocol 2: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation

This protocol describes the standard procedure for the removal of a benzyl protecting group from a PEG linker.

Materials:

  • Benzyl-protected PEG linker

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Inert gas (e.g., Argon or Nitrogen)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the benzyl-protected PEG linker in the chosen solvent.

  • Purge the flask with an inert gas to remove oxygen.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).

  • Evacuate the inert gas and introduce hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Once the reaction is complete, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker. The product can be further purified by chromatography if necessary.

Catalytic Hydrogenation Deprotection Workflow Start Benzyl-Protected PEG Dissolve Dissolve in Solvent Start->Dissolve Inert Purge with Inert Gas Dissolve->Inert Add_Catalyst Add 10% Pd/C Inert->Add_Catalyst Hydrogenate Introduce H2 Gas and Stir Add_Catalyst->Hydrogenate Monitor Monitor Reaction (TLC/LC-MS) Hydrogenate->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate End Deprotected PEG Concentrate->End

Caption: Workflow for the deprotection of benzyl-protected PEG.

Orthogonal Deprotection Strategy in Complex Syntheses

The stability of the benzyl ether under conditions used to cleave other common protecting groups is a significant advantage in the synthesis of heterobifunctional linkers and complex bioconjugates.

Orthogonal Deprotection Strategy Start PEG with Benzyl and Boc Protecting Groups Acid_Treatment Treat with Acid (e.g., TFA) Start->Acid_Treatment Intermediate_1 PEG with Benzyl Protecting Group and Deprotected Amine Acid_Treatment->Intermediate_1 Boc Removed Conjugation_1 Conjugate with Molecule A Intermediate_1->Conjugation_1 Intermediate_2 Molecule A-PEG-Benzyl Conjugation_1->Intermediate_2 Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Intermediate_2->Hydrogenation Intermediate_3 Molecule A-PEG-OH Hydrogenation->Intermediate_3 Benzyl Removed Conjugation_2 Conjugate with Molecule B Intermediate_3->Conjugation_2 Final_Product Molecule A-PEG-Molecule B Conjugation_2->Final_Product

Caption: Sequential deprotection and conjugation.

Conclusion

The benzyl protecting group is a cornerstone of modern synthetic strategies for the construction of advanced PEG linkers. Its robustness, orthogonality, and the mild conditions required for its removal make it an ideal choice for multi-step syntheses of complex bioconjugates. A thorough understanding of the principles and experimental protocols associated with the use of benzyl-protected PEG linkers is essential for researchers and professionals in the field of drug development, enabling the rational design and synthesis of next-generation therapeutics.

References

A Comparative Guide to In-Vitro Assays for Validating Benzyl-PEG16-alcohol Conjugate Function in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) as a novel therapeutic modality has surged, offering the potential to target previously "undruggable" proteins. A critical component of a PROTAC is the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. The composition and length of this linker, such as in Benzyl-PEG16-alcohol conjugates, are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides an objective comparison of in-vitro assays essential for validating the function of PROTACs, with a focus on evaluating the performance of a hypothetical PROTAC utilizing a this compound linker against alternatives with different linker compositions.

The Role of the Linker in PROTAC Function

The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[3]

Polyethylene glycol (PEG) linkers, such as the one derived from this compound, are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability.[2][4] The benzyl group may add a degree of rigidity and hydrophobicity compared to a standard PEG linker. This guide will explore the assays used to quantify the impact of such linker choices.

Quantitative Comparison of PROTAC Linker Performance

The following tables present illustrative data comparing a hypothetical PROTAC, "PROTAC-Bn-PEG16," which incorporates a this compound linker, against two alternatives: "PROTAC-PEG16" with a standard 16-atom PEG linker and "PROTAC-Alkyl12" with a 12-atom alkyl linker. This data is representative of typical results obtained from the in-vitro assays described in this guide and is intended to highlight the potential differences in performance attributable to the linker.

Table 1: In-Vitro Degradation Efficiency of BRD4-Targeting PROTACs

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC-Bn-PEG16 Benzyl-PEG1615>90HEK293VHL
PROTAC-PEG16 PEG1625>95HEK293VHL
PROTAC-Alkyl12 Alkyl-125085HEK293VHL

Note: Data is illustrative and based on trends observed in literature. Lower DC50 indicates higher potency, and higher Dmax indicates greater efficacy.

Table 2: Ternary Complex Formation and Cell Permeability

PROTACLinker TypeTernary Complex Affinity (KD, nM)Cooperativity (α)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-Bn-PEG16 Benzyl-PEG165051.2
PROTAC-PEG16 PEG167541.5
PROTAC-Alkyl12 Alkyl-1210020.8

Note: Data is illustrative. Lower KD indicates stronger binding. Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation. Higher Papp indicates better cell permeability.

Key In-Vitro Assays and Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. The following section details the methodologies for the key in-vitro assays used to generate the comparative data presented above.

Target Protein Degradation Assays

These assays are the gold standard for quantifying the primary function of a PROTAC – the degradation of the target protein.

Objective: To quantify the reduction in the level of the target protein in cells following treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293) in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Objective: A high-throughput, luminescence-based method to quantify target protein degradation in live cells.

Protocol:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well white assay plate. Treat with a serial dilution of the PROTACs.

  • Lysis and Detection: Add a lytic reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged target protein.

  • Data Analysis: Normalize the luminescence signal to a vehicle control and plot the dose-response curve to determine DC50 and Dmax.

Ternary Complex Formation Assays

These assays assess the ability of a PROTAC to bring the target protein and the E3 ligase together.

Objective: To quantify the formation of the ternary complex in a solution-based assay.

Protocol:

  • Reagent Preparation: Use a purified, tagged target protein (e.g., GST-tagged BRD4) and a tagged E3 ligase (e.g., His-tagged VHL). Utilize terbium (Tb)-conjugated anti-GST antibody as the FRET donor and a fluorescently labeled anti-His antibody as the FRET acceptor.

  • Assay Setup: In a 384-well plate, combine the tagged proteins, the donor and acceptor antibodies, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature to allow for complex formation.

  • Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal indicates the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which maximal complex formation occurs.

Objective: To measure the formation of the ternary complex within living cells.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component fused to HaloTag®.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the E3 ligase fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.

Cell Permeability Assay

Objective: To assess the potential for oral absorption and general cell permeability of the PROTACs.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Assay Setup: Perform a bidirectional assay by adding the PROTAC to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the opposite chamber.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with Benzyl-PEG16 linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50 & Dmax) G->H

Western Blot Experimental Workflow

Linker_Properties_Logic cluster_linker Linker Properties cluster_performance PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl, Benzyl-PEG) Composition->Ternary_Complex Permeability Cell Permeability Composition->Permeability Rigidity Rigidity Rigidity->Ternary_Complex Degradation Degradation Efficiency (DC50, Dmax) Ternary_Complex->Degradation

Logical Relationship of Linker Properties

Conclusion

The validation of PROTAC function through a comprehensive suite of in-vitro assays is critical for the successful development of this therapeutic class. The choice of linker, exemplified by the comparison of a this compound conjugate with other linker types, significantly impacts all aspects of PROTAC performance, from ternary complex formation to cellular degradation and permeability. While flexible linkers like PEG chains are widely used, the inclusion of moieties like a benzyl group can influence the conformational dynamics and physicochemical properties of the PROTAC. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the performance of their PROTACs and make informed decisions in the optimization process. The illustrative data highlights the necessity of empirical testing to identify the optimal linker for a given target protein and E3 ligase pair.

References

A Comparative Guide to Cell-Based Assays for PROTACs Synthesized with Benzyl-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase recruiter, is a critical determinant of its efficacy. This guide provides an objective comparison of the performance of PROTACs synthesized with Benzyl-PEG16-alcohol against alternative linkers, supported by quantitative data from cell-based assays and detailed experimental protocols.

The Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer; its length, composition, and flexibility profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability.[1][] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.[3]

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[3] The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Impact of Linker Type and Length on PROTAC Performance

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)PEG16Potent Degradation>90
Estrogen Receptor α (ERα)Von Hippel-Lindau (VHL)PEG12Less Potent than 16-atom linker~70
Tank-binding kinase 1 (TBK1)Cereblon (CRBN)Alkyl/Ether< 12No Degradation-
Tank-binding kinase 1 (TBK1)Cereblon (CRBN)Alkyl/Ether12-293 - 292>90
Bruton's tyrosine kinase (BTK)Cereblon (CRBN)PEG≥ 4 PEG unitsMore Potent>80
Bruton's tyrosine kinase (BTK)Cereblon (CRBN)PEG< 4 PEG unitsLess Potent<60

Note: Data is compiled from multiple sources and for different PROTAC systems. Direct comparison should be made with caution.

Table 2: Comparison of Flexible vs. Rigid Linkers

Target ProteinE3 LigaseLinker TypeDegradation Efficacy
Androgen Receptor (AR)Cereblon (CRBN)Flexible (PEG)Exhibited degradation
Androgen Receptor (AR)Cereblon (CRBN)Rigid (Disubstituted Alkene)More Potent than flexible linker
Cereblon (CRBN)Von Hippel-Lindau (VHL)AlkylConcentration-dependent decrease
Cereblon (CRBN)Von Hippel-Lindau (VHL)PEG (3 units)Weak degradation

Note: This table provides a qualitative comparison based on published findings.

Key Cell-Based Assays for PROTAC Evaluation

A comprehensive assessment of PROTAC performance requires a panel of cell-based assays to determine target degradation, mechanism of action, and potential cytotoxicity.

Target Protein Degradation Assays

a) Western Blotting: This is the gold-standard method for quantifying the reduction in target protein levels.

b) NanoBRET™ and HiBiT™ Assays: These bioluminescence-based assays allow for real-time, quantitative analysis of protein degradation kinetics in live cells.

Mechanistic Assays

a) Ternary Complex Formation Assays: Techniques like NanoBRET™ can be adapted to measure the formation of the ternary complex in live cells, providing insights into the PROTAC's mechanism of action.

b) Ubiquitination Assays: These assays confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

Cell Viability Assays

a) MTT/MTS Assays: These colorimetric assays are used to assess the cytotoxic effects of the PROTAC on cells.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control.

NanoBRET™/HiBiT™ Assay for Protein Degradation

This protocol describes a method for real-time monitoring of protein degradation in live cells.

  • Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with HiBiT™ in a background cell line stably expressing LgBiT™.

  • Cell Plating: Seed the engineered cells in a white, opaque 96-well or 384-well plate.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in the assay medium and add to the cells.

  • Luminescence Measurement: Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) and measure luminescence kinetically over time using a plate reader.

  • Data Analysis: Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells at each time point to determine degradation parameters like DC50 and Dmax.

MTT/MTS Cell Viability Assay

This protocol is for determining the effect of PROTACs on cell viability.

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT assay): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Signaling Pathway

PROTACs can be designed to target key proteins in various signaling pathways implicated in disease. For example, targeting kinases in the PI3K/Akt or MAPK pathways is a common strategy in cancer drug discovery.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) (e.g., Kinase) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Downstream Downstream Signaling Blocked Degradation->Downstream PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., with this compound) Degradation_Assay Target Degradation Assay (Western Blot, NanoBRET/HiBiT) Synthesis->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Mechanistic_Assay Mechanistic Assays (Ternary Complex, Ubiquitination) DC50_Dmax->Mechanistic_Assay Viability_Assay Cell Viability Assay (MTT/MTS) Mechanistic_Assay->Viability_Assay Lead_Optimization Lead Optimization Viability_Assay->Lead_Optimization

References

Comparative Analysis of Benzyl-PEG16-alcohol and Alkyl Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides an objective comparison of two common linker classes: a hydrophilic polyethylene glycol (PEG) linker, exemplified by Benzyl-PEG16-alcohol, and hydrophobic alkyl chain linkers.

This analysis is supported by a summary of experimental data from various studies and detailed methodologies for key comparative experiments.

Executive Summary

PEG-based linkers, like this compound, are prized for their hydrophilicity, which can enhance the solubility and stability of bioconjugates, particularly those with hydrophobic payloads.[1][2] This often translates to improved pharmacokinetic profiles and reduced aggregation.[3][4] In contrast, alkyl chain linkers are synthetically versatile and offer a range of lengths and rigidities.[5] However, their inherent hydrophobicity can sometimes lead to challenges with aggregation and solubility, potentially impacting the drug-to-antibody ratio (DAR) in ADCs. The choice between these linker types is therefore a critical optimization step in drug development, requiring careful consideration of the specific application and the properties of the conjugated molecules.

Data Presentation: Quantitative Comparison of Linker Properties

The following table summarizes key quantitative and qualitative data comparing the general properties of this compound type linkers and alkyl chain linkers based on findings from multiple studies. Direct head-to-head comparisons under identical conditions are noted where available.

PropertyThis compound (PEG Linker)Alkyl Chain LinkerReferences
Hydrophilicity High, due to repeating ethylene glycol units.Generally low (hydrophobic), but can be modified.
Solubility Improves aqueous solubility of the conjugate.Can decrease aqueous solubility, potentially leading to aggregation.
In Vivo Stability Generally stable; can shield the payload from enzymatic degradation.Stability can be high, but may be more susceptible to metabolism depending on the structure.
Pharmacokinetics (PK) Often leads to prolonged circulation half-life and reduced clearance.PK profile is variable and highly dependent on the specific structure and payload.
Drug-to-Antibody Ratio (DAR) Can support higher DARs without promoting aggregation.High DARs with hydrophobic linkers can lead to increased aggregation.
Cell Permeability Can improve cell permeability of the overall PROTAC molecule.Hydrophobicity can impact cellular uptake.
Synthesis Synthesis of monodisperse PEG linkers can be complex and costly.Synthetically accessible and can be systematically varied in length.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of linker performance. Below are outlines of key experimental protocols.

Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC or PROTAC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma sample.

  • Stop any enzymatic activity, for example, by adding a protease inhibitor or by precipitating proteins with an organic solvent like acetonitrile.

  • Analyze the samples using techniques such as ELISA to quantify the amount of intact conjugate or LC-MS/MS to measure the concentration of released payload.

  • Calculate the half-life of the conjugate in plasma.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of an ADC in killing target cancer cells.

Methodology:

  • Seed target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC. Include an unconjugated antibody and a vehicle control.

  • Incubate the cells for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • Calculate the half-maximal inhibitory concentration (IC50) for each ADC by fitting the dose-response data to a sigmoidal curve.

Hydrophobicity and Aggregation Analysis

Objective: To assess the impact of the linker on the hydrophobicity and aggregation state of the bioconjugate.

Methodology:

  • Hydrophobic Interaction Chromatography (HIC):

    • Analyze the ADC using an HIC column.

    • A shorter retention time generally indicates a more hydrophilic ADC.

  • Size-Exclusion Chromatography (SEC):

    • Analyze the ADC using an SEC column to separate monomeric species from high molecular weight aggregates.

    • Quantify the percentage of aggregates to assess the stability of the conjugate. A lower percentage of aggregates indicates better stability.

Mandatory Visualization

G cluster_synthesis Conjugate Synthesis cluster_evaluation Comparative Evaluation cluster_outcome Performance Outcome Antibody Targeting Moiety (e.g., Antibody) Conjugate_PEG PEG-linked Conjugate Antibody->Conjugate_PEG Conjugation Conjugate_Alkyl Alkyl-linked Conjugate Antibody->Conjugate_Alkyl Conjugation Payload Payload (e.g., Cytotoxic Drug) Payload->Conjugate_PEG Payload->Conjugate_Alkyl Linker_PEG This compound Linker_PEG->Conjugate_PEG Linker_Alkyl Alkyl Chain Linker Linker_Alkyl->Conjugate_Alkyl Plasma_Stability Plasma Stability Assay Conjugate_PEG->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Conjugate_PEG->Cytotoxicity Hydrophobicity Hydrophobicity (HIC) Conjugate_PEG->Hydrophobicity Aggregation Aggregation (SEC) Conjugate_PEG->Aggregation PK_Study Pharmacokinetics (In Vivo) Conjugate_PEG->PK_Study Conjugate_Alkyl->Plasma_Stability Conjugate_Alkyl->Cytotoxicity Conjugate_Alkyl->Hydrophobicity Conjugate_Alkyl->Aggregation Conjugate_Alkyl->PK_Study Safety Safety Profile Plasma_Stability->Safety Efficacy Therapeutic Efficacy Cytotoxicity->Efficacy Aggregation->Safety PK_Study->Efficacy

Caption: Experimental workflow for comparing linker performance.

G cluster_peg This compound Linker cluster_alkyl Alkyl Chain Linker cluster_conjugate Bioconjugate PEG_Linker Hydrophilic PEG Chain PEG_Properties Improved Solubility Reduced Aggregation Favorable PK Profile PEG_Linker->PEG_Properties leads to Payload Payload PEG_Linker->Payload to Alkyl_Linker Hydrophobic Alkyl Chain Alkyl_Properties Potential Aggregation Variable PK Profile Synthetic Versatility Alkyl_Linker->Alkyl_Properties leads to Alkyl_Linker->Payload to Targeting_Moiety Targeting Moiety Targeting_Moiety->PEG_Linker conjugated via Targeting_Moiety->Alkyl_Linker conjugated via

Caption: Conceptual differences between PEG and alkyl chain linkers.

References

The Length of the Bridge: Assessing the Impact of PEG Linker Length on Ternary Complex Formation and PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties. This guide provides a comparative analysis of how PEG linker length influences the formation of the crucial ternary complex and the overall performance of PROTACs, supported by experimental data and detailed methodologies.

The linker in a PROTAC molecule is not a mere spacer; it plays a pivotal role in determining the efficacy of the degrader.[1] Its length, rigidity, and composition directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The stability of this complex is directly correlated with the efficiency of target protein ubiquitination and its subsequent degradation, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]

An optimal linker length is crucial. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it could lead to a decrease in potency due to a higher entropic penalty upon binding. Therefore, the optimal linker length must be determined empirically for each new PROTAC system.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.

Case Study 1: Targeting Estrogen Receptor α (ERα)

In a study developing PROTACs to target the Estrogen Receptor α (ERα), the length of the PEG linker was a key determinant of degradation efficiency. A PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDegradation Potency (DC50)Reference
12ERαVHLLess Potent
16ERαVHLMore Potent
Case Study 2: Targeting TANK-Binding Kinase 1 (TBK1)

Research on TBK1-targeting PROTACs revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation of TBK1. However, linkers between 12 and 29 atoms all exhibited submicromolar degradation potency, with a 21-atom linker showing the highest efficacy.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDegradation Efficacy (DC50)DmaxReference
< 12TBK1VHLNo degradationN/A
21TBK1VHL3 nM96%
29TBK1VHL292 nM76%
Case Study 3: Targeting Bruton's Tyrosine Kinase (BTK)

In a series of BTK degraders, PROTACs with shorter PEG linkers (less than 4 PEG units) exhibited impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN). This was attributed to steric hindrance, suggesting a minimum linker length is required for stable ternary complex formation. PROTACs with longer linkers (≥ 4 PEG units) showed unimpaired binding and potent degradation.

PROTAC Linker CompositionTarget ProteinE3 LigaseBinding AffinityDegradation PotencyReference
< 4 PEG unitsBTKCRBNImpairedReduced
≥ 4 PEG unitsBTKCRBNUnimpairedPotent

Physicochemical and Pharmacokinetic Properties

The length of the PEG linker also significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which in turn affect its pharmacokinetic profile.

PropertyImpact of Increasing PEG Linker LengthRationale
Solubility Generally IncreasesThe ether oxygens in the PEG chain act as hydrogen bond acceptors, improving aqueous solubility.
Cell Permeability Can be complex; may increase or decreaseIncreased hydrophilicity can hinder passive diffusion, but the flexibility of longer PEG linkers may allow for conformations that shield polar groups, aiding membrane traversal.
Metabolic Stability May DecreaseLonger, more flexible linkers can present more sites for metabolic enzymes to act upon.

Experimental Protocols

To assess the impact of PEG linker length on PROTAC efficacy, a series of biophysical and cell-based assays are essential.

Ternary Complex Formation Assays

Several biophysical techniques can provide valuable information on the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both in binary and ternary setups.

    • Protocol Outline:

      • Immobilize one of the proteins (e.g., His-tagged E3 ligase) on a sensor chip.

      • Inject the PROTAC at various concentrations to measure binary binding.

      • To assess ternary complex formation, inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.

    • Protocol Outline:

      • Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.

      • Incubate the labeled proteins with varying concentrations of the PROTAC.

      • Measure the FRET signal, which will be proportional to the amount of ternary complex formed.

  • AlphaLISA/AlphaScreen: A bead-based immunoassay that measures the interaction between two molecules in close proximity.

    • Protocol Outline:

      • Use donor and acceptor beads coated with antibodies or tags specific to the target protein and E3 ligase.

      • In the presence of a PROTAC that induces ternary complex formation, the beads are brought into proximity, generating a chemiluminescent signal.

Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay (MTS/MTT)

This assay is used to determine the cytotoxic effect of the PROTACs.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the PROTACs for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 value.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Release Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cell-Based Assays cluster_pk Pharmacokinetic Studies Design Design PROTACs with Varying PEG Linker Lengths Synthesis Chemical Synthesis Design->Synthesis SPR SPR Synthesis->SPR TR_FRET TR-FRET Synthesis->TR_FRET AlphaLISA AlphaLISA Synthesis->AlphaLISA Degradation Western Blot (DC50, Dmax) Synthesis->Degradation Viability MTS/MTT Assay (IC50) Synthesis->Viability SPR->Degradation TR_FRET->Degradation AlphaLISA->Degradation PK In vivo PK Studies Degradation->PK Viability->PK

Caption: Generalized workflow for evaluating PROTAC efficacy.

Linker_Length_Impact cluster_properties PROTAC Properties cluster_outcomes Therapeutic Outcomes LinkerLength PEG Linker Length TernaryComplex Ternary Complex Formation & Stability LinkerLength->TernaryComplex Physicochem Physicochemical Properties LinkerLength->Physicochem Degradation Degradation Efficacy (DC50, Dmax) TernaryComplex->Degradation Selectivity Selectivity TernaryComplex->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Physicochem->PK_PD OverallEfficacy Overall Therapeutic Efficacy PK_PD->OverallEfficacy Degradation->OverallEfficacy Selectivity->OverallEfficacy

Caption: Impact of PEG linker length on PROTAC properties.

References

Purity Analysis of Synthesized Benzyl-PEG16-alcohol for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) reagents is a critical parameter that directly impacts the efficacy, safety, and reproducibility of PEGylated therapeutics and other bioconjugates. This guide provides a comprehensive purity assessment of synthesized Benzyl-PEG16-alcohol, an important intermediate for creating functionalized PEG linkers used in bioconjugation. Its performance is objectively compared with common alternatives, supported by experimental data and detailed protocols.

Purity Assessment of this compound

The purity of synthesized this compound is paramount as it sets the stage for the quality of the final bioconjugate. Impurities can lead to side reactions, the formation of undesired conjugates, and potential immunogenicity. The primary methods for assessing the purity of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). A typical batch of synthesized this compound is expected to have a purity exceeding 95%, with high-purity grades reaching over 98%.

Potential Impurities in this compound Synthesis

The synthesis of this compound, commonly achieved through a Williamson ether synthesis, can introduce several impurities:

  • PEG Diol: The starting material, PEG16-diol, may be present due to incomplete reaction. Di-functional impurities are particularly problematic as they can lead to unwanted cross-linking of biomolecules.

  • Polydispersity: The PEG backbone itself may not be perfectly monodisperse, resulting in a distribution of PEG chain lengths around the target of 16 ethylene glycol units. This heterogeneity can affect the pharmacokinetic properties of the final conjugate.

  • Unreacted Starting Materials: Residual benzyl bromide or benzyl alcohol and the base used in the synthesis can remain.

  • Side-Products: Elimination reactions can occur under harsh basic conditions, leading to the formation of benzyl-containing byproducts.

  • Oxidation Products: The PEG chain can be susceptible to oxidation, which can introduce aldehyde or carboxylic acid impurities.

Comparison with Alternative Linkers for Bioconjugation

The choice of a linker for bioconjugation extends beyond PEG to several promising alternatives, each with distinct properties. The selection of an appropriate linker depends on the specific application, the nature of the biomolecule, and the desired characteristics of the final conjugate.

FeatureThis compoundPolysarcosine (pSar)Polypeptide LinkersPolysaccharide Linkers
Typical Purity >95%>95%>95%Variable, depends on source and processing
Biocompatibility Generally good, but concerns about immunogenicity exist.[]Excellent, considered non-immunogenic.[2]Generally good, depends on the amino acid sequence.[][3]Generally good, natural origin.[]
Biodegradability Non-biodegradable.Biodegradable.Biodegradable.Biodegradable.
Heterogeneity Can have issues with polydispersity.Can be synthesized with high monodispersity.Can be produced with absolute monodispersity.Can be heterogeneous in size and composition.
Advantages Well-established chemistry, high water solubility, improves pharmacokinetics."Stealth" properties similar to PEG, reduced immunogenicity, biodegradable.Highly customizable sequences for specific cleavage or structural properties.Biocompatible, can have specific biological activities.
Disadvantages Potential for immunogenicity (anti-PEG antibodies), non-biodegradable.Less established in clinical applications compared to PEG.Can be susceptible to proteolysis, potential for immunogenicity depending on the sequence.Can be difficult to purify and characterize, potential for batch-to-batch variability.

Experimental Protocols

Detailed methodologies for the key experiments cited in the purity analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To separate and quantify this compound from non-PEGylated impurities and PEG species of different lengths.

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used. Since PEG itself lacks a strong UV chromophore, detection is often performed by monitoring the benzyl group's absorbance at around 254 nm. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed.

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA), is commonly used.

Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in the initial mobile phase.

Analysis: Inject the sample and monitor the elution profile. The purity is calculated based on the relative area of the main peak corresponding to this compound compared to the total area of all peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure of this compound and to detect and quantify proton-bearing impurities.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition and Analysis: Acquire a ¹H NMR spectrum. Key signals to monitor include:

  • Aromatic protons of the benzyl group (~7.3 ppm).

  • Methylene protons of the benzyl group (-CH₂-Ph) (~4.5 ppm).

  • The repeating ethylene glycol units of the PEG chain (-O-CH₂-CH₂-O-) (a large signal around 3.6 ppm).

  • The terminal alcohol proton (-OH), which can be a broad singlet and its chemical shift is solvent and concentration-dependent.

The purity can be estimated by comparing the integration of the characteristic proton signals of this compound to the signals of any observed impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the this compound and to assess its polydispersity.

Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, often coupled with a time-of-flight (TOF) analyzer, provides high mass accuracy.

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol with a small amount of water, and infused into the mass spectrometer. For MALDI, the sample is co-crystallized with a suitable matrix on a target plate.

Analysis: The mass spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, each differing by the mass of one ethylene glycol unit (44 Da). The main peak should correspond to the expected molecular weight of this compound. The breadth of the distribution gives an indication of the polydispersity.

Visualizations

To visualize the processes involved in purity assessment and the logical relationships in bioconjugation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_conjugation Bioconjugation synthesis This compound Synthesis (Williamson Ether Synthesis) purification Crude Product Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis (Purity, Impurity Profile) purification->hplc nmr NMR Spectroscopy (Structure, Purity) purification->nmr ms Mass Spectrometry (Molecular Weight, Polydispersity) purification->ms bioconjugation Bioconjugation to Target Molecule hplc->bioconjugation nmr->bioconjugation ms->bioconjugation

Purity analysis workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras Signal raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression drug_conjugate Drug-PEG-Biomolecule Conjugate drug_conjugate->receptor drug_release Drug Release drug_conjugate->drug_release drug_release->mek Inhibition

Hypothetical signaling pathway targeted by a bioconjugate.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG16-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for the proper disposal of Benzyl-PEG16-alcohol, a reagent commonly used in bioconjugation, drug delivery, and PEGylation. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

The disposal protocol for this compound is primarily determined by the hazardous properties of its benzyl alcohol component. While the polyethylene glycol (PEG) chain increases water solubility, the benzyl group necessitates that this compound be treated as a hazardous chemical waste.

Summary of Key Disposal and Safety Information

For the proper handling and disposal of this compound, it is crucial to consult your institution's specific environmental health and safety (EHS) guidelines. The following table summarizes the key hazards associated with the benzyl alcohol component, which dictates the disposal requirements for this compound.

ParameterInformationCitation
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2]
Environmental Precautions Prevent from entering drains, surface water, and ground water.[2][3]
Spill Containment Soak up with inert absorbent material (e.g., sand, diatomaceous earth).[4]
Incompatible Materials Strong oxidizing agents.
Personal Protective Equipment (PPE) Wear protective gloves, eye protection/face protection.

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.

cluster_0 Waste Identification and Segregation cluster_1 Waste Collection and Labeling cluster_2 Storage and Disposal start Generate this compound Waste waste_type Pure compound, solution, or contaminated labware? start->waste_type pure Pure or Unused Product waste_type->pure Pure solution Aqueous or Solvent Solution waste_type->solution Solution contaminated Contaminated Labware (pipette tips, gloves, etc.) waste_type->contaminated Contaminated collect_pure Collect in a designated, sealed, and labeled hazardous waste container. pure->collect_pure collect_solution Collect in a compatible, sealed, and labeled hazardous waste container. Do NOT pour down the drain. solution->collect_solution collect_contaminated Collect in a designated, sealed hazardous waste bag or container. contaminated->collect_contaminated labeling Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date Principal Investigator Name collect_pure->labeling collect_solution->labeling collect_contaminated->labeling storage Store in a designated, well-ventilated, and secure waste accumulation area. Store away from incompatible materials (e.g., strong oxidizers). labeling->storage disposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor. storage->disposal

Figure 1. Decision workflow for the proper disposal of this compound waste.

Detailed Methodologies

1. Waste Collection and Segregation:

  • Pure this compound: Any unused or waste this compound should be collected in its original container or a clearly labeled, chemically compatible, and sealable waste container.

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain. Collect the solution in a labeled, sealed container.

  • Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.

2. Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to absorb the spill.

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.

  • Store away from incompatible materials, particularly strong oxidizing agents.

4. Final Disposal:

  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.

  • Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.

References

Personal protective equipment for handling Benzyl-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Benzyl-PEG16-alcohol should be handled with care, assuming the hazards associated with its components. Benzyl alcohol is known to be harmful if swallowed or inhaled and can cause serious eye irritation and skin irritation.[1][2][3] It may also cause an allergic skin reaction.[4] Polyethylene glycol is generally considered to be of low toxicity, but it is a combustible material.

The following personal protective equipment is essential for the safe handling of this compound:

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesTo protect against splashes and aerosols. A face shield is recommended if there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. It is important to inspect gloves for any damage before use and to practice proper glove removal techniques to avoid skin contact.[5]
Body Protection Laboratory coatA standard lab coat should be worn to protect against minor spills and contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any potential vapors or aerosols. If significant aerosolization is expected, a NIOSH-approved respirator may be necessary.

Operational and Handling Plan

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to vapors and aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

3. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite.

  • Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Do not dispose of the material down the drain or into the environment.

  • Use a licensed professional waste disposal service for the disposal of this material.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review Safety Data Sheet (SDS) of Components b Don Personal Protective Equipment (PPE) a->b c Work in a Chemical Fume Hood b->c Proceed to Handling d Handle with Care to Avoid Contact c->d e Keep Container Tightly Closed d->e j In Case of Spill, Follow Spill Response Protocol d->j If Spill Occurs k In Case of Exposure, Follow First Aid Measures d->k If Exposure Occurs f Properly Dispose of Waste e->f Proceed to Cleanup g Decontaminate Work Area f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.